2-Dodecylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dodecylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOIEWPPPNUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502709 | |
| Record name | 2-Dodecylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75308-12-2 | |
| Record name | 2-Dodecylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Characteristics of 2-Dodecylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Dodecylfuran. The information is compiled from various scientific sources to assist in research, development, and quality control applications.
Chemical Identity and Physical Properties
This compound, with the CAS number 75308-12-2, is a furan derivative characterized by a dodecyl group attached to the second position of the furan ring.[1][2][3] Its molecular formula is C₁₆H₂₈O.[1][2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-n-Dodecylfuran | |
| CAS Number | 75308-12-2 | |
| Molecular Formula | C₁₆H₂₈O | |
| Molecular Weight | 236.4 g/mol | |
| Appearance | A neat oil | |
| Boiling Point | 264-266 °C @ 760 mmHg (for 2-Decylfuran) | |
| Melting Point | 29-32 °C (for 2-Decylfuran) | |
| Solubility | Insoluble in water. Soluble in alcohol, DMF (50 mg/ml), DMSO (5 mg/ml), and Ethanol (25 mg/ml). |
Note: Experimental boiling and melting point data for this compound were not available. Data for the closely related homolog, 2-decylfuran, is provided as an estimate.
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
Table 2: Spectroscopic and Chromatographic Data for this compound
| Data Type | Value | Source |
| UV λmax | 216 nm | |
| ¹³C NMR | Spectral data available | |
| GC-MS | Mass spectrometry data available | |
| Kovats Retention Index | 1703 (Semi-standard non-polar column) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical and spectral properties are outlined below. These are generalized protocols that can be applied to this compound.
This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.
Protocol:
-
Sample Preparation: A small amount (0.5-1 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. This design allows for even heat distribution through convection currents in the oil.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor from the sample as it reaches its boiling point.
-
Boiling Point Reading: Heating is discontinued when a rapid and continuous stream of bubbles emerges from the capillary tube. The liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating).
-
Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound, often by comparison to a spectral library.
NMR spectroscopy is the preeminent technique for determining the detailed molecular structure of organic compounds.
Protocol:
-
Sample Preparation: A small amount of this compound (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse is applied, which excites the atomic nuclei (e.g., ¹H and ¹³C). As the nuclei relax, they emit a signal that is detected and converted into an NMR spectrum by a Fourier transform.
-
Spectral Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR techniques (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, confirming the overall structure.
-
Synthetic Utility and Logic
This compound serves as a valuable synthetic intermediate. One notable application is in the synthesis of thermally cleavable surfactants, which are designed to change their properties in response to temperature.
References
The Biological Activity of Long-Chain Alkylfurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkylfurans, a class of lipid-soluble compounds characterized by a furan ring coupled to a lengthy alkyl chain, have garnered increasing interest in the scientific community for their diverse and potent biological activities. These activities, ranging from cytotoxicity against cancer cell lines to modulation of key inflammatory and metabolic signaling pathways, position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of long-chain alkylfurans, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Introduction
The furan moiety is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological properties. When appended with a long alkyl chain, the resulting amphipathic nature of long-chain alkylfurans allows for unique interactions with cellular membranes and intracellular targets, leading to a spectrum of biological effects. This guide will delve into the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of these compounds, providing researchers with the foundational knowledge required to explore their therapeutic potential.
Cytotoxic Activity
Long-chain alkylfurans have demonstrated notable cytotoxic effects against various cancer cell lines. The length and substitution of the alkyl chain, as well as the overall molecular architecture, play a crucial role in determining the potency and selectivity of these compounds.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for a selection of long-chain alkylfuran derivatives against different cancer cell lines.
| Compound ID | Alkyl Chain Length | Furan Substitution | Cell Line | IC50 (µM) | Reference |
| LCAF-1 | C12 | 2,5-disubstituted | A549 (Lung) | 15.2 | Fictional Example |
| LCAF-2 | C14 | 2-monosubstituted | MCF-7 (Breast) | 8.7 | Fictional Example |
| LCAF-3 | C16 | 3-monosubstituted | HeLa (Cervical) | 22.5 | Fictional Example |
| LCAF-4 | C18 | 2,4-disubstituted | HT-29 (Colon) | 5.1 | Fictional Example |
Note: The data presented in this table is illustrative. Researchers should refer to specific publications for actual IC50 values.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Long-chain alkylfuran compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the long-chain alkylfuran compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Long-chain alkylfurans have emerged as potential anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of long-chain alkylfurans can be quantified by their ability to inhibit processes like protein denaturation, a key event in inflammation.
| Compound ID | Alkyl Chain Length | Furan Substitution | Inhibition of Albumin Denaturation (IC50, µg/mL) | Reference |
| LCAF-5 | C12 | 2,5-disubstituted | 125.8 | Fictional Example |
| LCAF-6 | C14 | 2-monosubstituted | 98.2 | Fictional Example |
| LCAF-7 | C16 | 3-monosubstituted | 150.5 | Fictional Example |
| LCAF-8 | C18 | 2,4-disubstituted | 75.3 | Fictional Example |
Note: The data presented in this table is illustrative. Researchers should refer to specific publications for actual IC50 values.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin, which is analogous to protein denaturation seen in inflammatory responses.
Materials:
-
Fresh hen's egg albumin or bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Long-chain alkylfuran compounds
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the long-chain alkylfuran compound.
-
Control and Standard: A control group is prepared with 2 mL of distilled water instead of the test solution. Diclofenac sodium is used as a reference standard at various concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: The temperature is then raised to 70°C, and the mixtures are incubated for an additional 5 minutes.
-
Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100 The IC50 value is determined by plotting the percentage inhibition against the compound concentration.
Enzyme Inhibition
The specific structural features of long-chain alkylfurans enable them to interact with and inhibit the activity of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
The inhibitory potency of long-chain alkylfurans against specific enzymes is typically expressed as IC50 values.
| Compound ID | Target Enzyme | Alkyl Chain Length | Inhibition (IC50, µM) | Reference |
| LCAF-9 | Cyclooxygenase-2 (COX-2) | C14 | 12.5 | Fictional Example |
| LCAF-10 | 5-Lipoxygenase (5-LOX) | C16 | 8.9 | Fictional Example |
| LCAF-11 | Phospholipase A2 (PLA2) | C18 | 25.1 | Fictional Example |
| LCAF-12 | Tyrosinase | C12 | 30.7 | Fictional Example |
Note: The data presented in this table is illustrative. Researchers should refer to specific publications for actual IC50 values.
Signaling Pathways
The biological activities of long-chain alkylfurans are often mediated through their interaction with and modulation of critical intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some long-chain aliphatic compounds have been shown to influence this pathway, although the precise mechanisms for long-chain alkylfurans are still under investigation.
Caption: Putative modulation of the MAPK signaling pathway by long-chain alkylfurans.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Fatty acids are natural ligands for PPARγ, and it is hypothesized that long-chain alkylfurans may act as modulators of this receptor.
Caption: Hypothesized activation of the PPARγ signaling pathway by long-chain alkylfurans.
Conclusion and Future Directions
Long-chain alkylfurans represent a promising class of bioactive molecules with significant potential for therapeutic applications. Their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the alkyl chain length, furan substitution patterns, and stereochemistry to optimize potency and selectivity.
-
Mechanism of Action Elucidation: In-depth studies to precisely define the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profiles of lead compounds in preclinical animal models.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the fascinating and therapeutically relevant biological activities of long-chain alkylfurans.
2-Dodecylfuran: A Technical Guide to its Natural Occurrence, Isolation, and Putative Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Dodecylfuran is a long-chain alkylfuran whose natural occurrence and biological activities are not extensively documented in publicly available literature. However, based on the known chemistry and biology of other 2-alkylfurans, it is plausible that this compound may be present as a minor volatile or semi-volatile component in certain natural products and may exhibit biological activities of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and isolation of this compound, drawing parallels from structurally related and better-studied 2-alkylfurans. Detailed experimental protocols for isolation and analysis, primarily based on gas chromatography-mass spectrometry (GC-MS), are presented. Furthermore, a discussion on the potential biological activities of this compound is included, based on the established bioactivities of other furan derivatives. This guide aims to serve as a foundational resource for researchers investigating this and other long-chain alkylfurans.
Natural Occurrence of 2-Alkylfurans
While specific reports on the natural occurrence of this compound are scarce, the presence of other 2-alkylfurans, particularly those with shorter alkyl chains, is well-documented, primarily in heat-processed foods.[1][2] These compounds are known to be formed through the thermal degradation of various precursors, including amino acids, carbohydrates, and unsaturated fatty acids.[1]
Long-chain polyunsaturated fatty acids are found in various organisms, including insects, marine life, and plants.[3][4] It is conceivable that this compound could arise from the oxidation or thermal degradation of corresponding C16 fatty acids in these matrices, although this remains to be experimentally verified.
Table 1: Reported Occurrence of Selected 2-Alkylfurans in Food Matrices
| 2-Alkylfuran | Food Matrix | Reference(s) |
| 2-Methylfuran | Coffee, Cereal Products, Baby Food | |
| 2-Ethylfuran | Coffee, Cereal Products, Baby Food | |
| 2-Pentylfuran | Thermally Processed Foods, Fruit Juices |
Note: This table highlights the occurrence of shorter-chain 2-alkylfurans to provide context for potential sources of long-chain analogues like this compound.
Isolation and Purification
The isolation of this compound from a natural matrix would likely involve methods suitable for volatile and semi-volatile compounds. Given its expected lipophilicity and volatility, techniques commonly used for the extraction of essential oils and other volatile organic compounds (VOCs) are highly relevant.
Extraction Methods
Several methods can be employed for the extraction of 2-alkylfurans from solid or liquid samples. The choice of method will depend on the nature of the sample matrix and the stability of the target compound.
-
Steam Distillation: This is a classic method for extracting essential oils and other volatile compounds from plant material. It is particularly suitable for compounds that are stable at the boiling point of water.
-
Solvent Extraction: This method uses organic solvents to dissolve the target compounds from the matrix. The choice of solvent is critical and should be based on the polarity of this compound.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous as it is non-toxic and the solvent can be easily removed.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds in various matrices, including food.
Purification
Following extraction, further purification may be necessary to isolate this compound from other co-extracted compounds. Chromatographic techniques are typically employed for this purpose.
-
Gas Chromatography (GC): GC is the primary method for the separation and analysis of volatile compounds like 2-alkylfurans. A non-polar or medium-polarity column would likely be suitable for the separation of this compound.
-
Column Chromatography: For larger-scale purification, column chromatography using silica gel or other suitable stationary phases can be used.
Experimental Protocols
Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of 2-Alkylfurans
This protocol is adapted from methods used for the analysis of furan and its alkyl derivatives in food matrices.
1. Sample Preparation:
- Homogenize the solid sample if necessary.
- Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
- For liquid samples, transfer a known volume (e.g., 5-10 mL) into the vial.
- Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
- If available, add a known amount of an appropriate internal standard (e.g., a deuterated analogue).
- Seal the vial tightly with a PTFE-faced septum.
2. HS-SPME Procedure:
- Place the vial in a temperature-controlled autosampler.
- Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analytes to partition into the headspace.
- Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
- Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
- Use a suitable capillary column (e.g., DB-5ms or equivalent) for separation.
- Employ a temperature program that allows for the efficient separation of the target analytes.
- Use a mass spectrometer as the detector, operating in either full scan or selected ion monitoring (SIM) mode for identification and quantification.
Table 2: Example GC-MS Parameters for 2-Alkylfuran Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Port Temp. | 250°C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
Putative Biological Activities and Signaling Pathways
Specific biological activities for this compound have not been reported. However, the furan scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties. Furan derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.
The biological activity of furan-containing compounds is often attributed to the electronic properties of the furan ring and its ability to interact with biological macromolecules. The long alkyl chain of this compound would significantly increase its lipophilicity, which could influence its pharmacokinetic properties and its interaction with cellular membranes and hydrophobic binding pockets of proteins.
Diagram 1: General Experimental Workflow for Isolation and Identification of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-promoted catalytic synthesis of high-performance furan-containing lubricant base oils from biomass derived 2-alkylfurans and ketones | Semantic Scholar [semanticscholar.org]
- 3. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Occurrence and Significance of Long-chain Polyunsaturated Fatty Acids in ... - David Warren Stanley - Google 圖書 [books.google.com.tw]
The Therapeutic Renaissance of Furan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have made it a cornerstone in the design and discovery of novel therapeutic agents.[1] Furan derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2] This technical guide provides a comprehensive exploration of the therapeutic potential of furan derivatives, focusing on their mechanisms of action, synthesis, and applications in treating a spectrum of diseases. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in the field.
Therapeutic Applications and Quantitative Bioactivity
Furan derivatives have demonstrated significant efficacy across a range of therapeutic areas. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), and EC50 (half-maximal effective concentration) values, to facilitate a comparative analysis of their potency.
Anticancer Activity
The furan nucleus is a constituent of numerous compounds with promising anticancer properties.[3] These derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression.[4]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [5] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | |
| Furan-based N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | |
| Furan-based carbohydrazide 4 | MCF-7 (Breast) | 4.06 | |
| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | 62.37 µg/mL | |
| Furan-1,3,4-oxadiazole derivative 3 | HepG-2 (Liver) | High Activity | |
| Furan-1,3,4-oxadiazole derivative 12 | HepG-2 (Liver) | High Activity | |
| Furan-1,3,4-oxadiazole derivative 14 | HepG-2 (Liver) | High Activity |
Antimicrobial Activity
Furan derivatives, particularly nitrofurans, are well-established antimicrobial agents. Their mechanism often involves the reductive activation of the nitro group within bacterial cells, leading to the production of reactive intermediates that damage bacterial DNA and proteins.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Furan-Tetrazole Hybrids | Various Bacteria | 8 - 256 | |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | |
| Furanone Derivative (F131) | Staphylococcus aureus | 8 - 16 | |
| Furanone Derivative (F131) | Candida albicans | 32 - 128 | |
| Furan-derived Chalcone 2a | Staphylococcus aureus | 256 | |
| Furan-derived Chalcone 2b | Staphylococcus aureus | 256 | |
| Furan-derived Chalcone 2c | Staphylococcus aureus | 256 | |
| Furan-derived Chalcone 2a | Escherichia coli | 512 | |
| Furan-derived Chalcone 2c | Escherichia coli | 1024 |
Antiviral Activity
Certain furan-based compounds have been shown to inhibit the replication of various viruses, including influenza.
| Compound/Derivative | Virus Strain | EC50 (µM) | Reference |
| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a | Influenza A (H5N1) | 1.25 | |
| Furan-substituted spirothiazolidinone 3c | Influenza A (H3N2) | ~1 | |
| Furan-substituted spirothiazolidinone 3d | Influenza A (H3N2) | ~1 |
Neuroprotective Activity
Furan derivatives have demonstrated potential in mitigating neuroinflammation and protecting against neuronal damage, suggesting their utility in neurodegenerative diseases like Alzheimer's.
| Compound/Derivative | In Vitro Model | Observation | Reference |
| Benzofuran-2-one derivative 9 | Differentiated SH-SY5Y cells (catechol-induced stress) | Significant reduction in intracellular ROS | |
| Fomannoxin (natural benzofuran) | PC-12 cells (Aβ-induced toxicity) | Viability >100% at 10⁻⁶ M | |
| 2-Arylbenzo[b]furan derivative 11 | APP/PS1 mice model of Alzheimer's | Ameliorated nesting behavior | |
| 2-Arylbenzo[b]furan derivative 37 | APP/PS1 mice model of Alzheimer's | Ameliorated nesting behavior |
Key Signaling Pathways and Mechanisms of Action
Furan derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Several benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Furan derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Natural furan derivatives have been shown to exert regulatory effects on this pathway.
Caption: Furan derivatives modulating the MAPK signaling cascade.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is strongly associated with various cancers. Flavonoids and other natural compounds can inhibit this pathway by modulating key protein levels. While direct inhibition by simple furan derivatives is less documented, the furan moiety is present in more complex molecules that target this pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by furan-containing compounds.
Synthesis and Experimental Protocols
The synthesis of furan derivatives is a dynamic field, with numerous methods available for the construction and functionalization of the furan ring. This section provides detailed protocols for the synthesis of representative bioactive furan derivatives and for key biological assays.
Synthesis Protocols
This protocol describes a common method for synthesizing furan-derived chalcones, which are important intermediates for various heterocyclic compounds with antimicrobial activity.
-
Step 1: Synthesis of Furan-containing Chalcones (2a-h). To a solution of the appropriate 5-substituted-2-furaldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours and then poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol.
-
Step 2: Synthesis of 3,5-Diaryl-∆2-pyrazoline Derivatives (3a-h). A mixture of the chalcone (2a-h) (1 mmol) and hydrazine hydrate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours. The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.
This protocol outlines the synthesis of furan derivatives evaluated for their cytotoxic activity against breast cancer cell lines.
-
Synthesis of 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-6-oxo-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide (6). A mixture of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1) (0.299 g, 1 mmol), thiosemicarbazide (0.091 g, 1 mmol), and anhydrous sodium acetate (0.098 g, 1.2 mmol) in glacial acetic acid (20 mL) is refluxed for 8 hours. The reaction mixture is then poured into crushed ice/water. The crude product is filtered, dried, and crystallized from methanol to yield the pure compound.
-
Synthesis of 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (7). To a solution of compound 1 (0.299 g, 1 mmol) in absolute ethanol (20 mL), phenylhydrazine (0.098 mL, 1 mmol) is added. The reaction mixture is refluxed for 6 hours and then concentrated under reduced pressure. After cooling, the product is filtered and crystallized from a DMF/H2O (1:1) mixture.
Biological Assay Protocols
This protocol is used to determine the cytotoxic effects of furan derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are treated with varying concentrations of the furan derivative (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
This protocol determines the Minimum Inhibitory Concentration (MIC) of furan derivatives against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Serial dilutions of the furan derivative are performed in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth (turbidity).
Caption: Workflow for MIC Determination via Broth Microdilution.
This assay is used to evaluate the ability of furan derivatives to inhibit the replication of viruses that form plaques.
-
Cell Seeding: Host cells are seeded in 6-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the furan derivative.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction for each compound concentration is calculated compared to the untreated virus control, and the EC50 value is determined.
Conclusion and Future Directions
The furan scaffold continues to be a highly fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities of furan derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. This technical guide has provided a comprehensive overview of the current state of research, highlighting quantitative bioactivity data, key mechanisms of action, and detailed experimental protocols.
Future research should focus on several key areas. The elucidation of specific molecular targets within the complex signaling pathways will enable more rational drug design and the development of more selective and potent furan derivatives. Further exploration of structure-activity relationships will be crucial for optimizing the therapeutic index of these compounds. Additionally, the development of innovative and efficient synthetic methodologies will facilitate the generation of diverse chemical libraries for high-throughput screening. As our understanding of the intricate biology of diseases deepens, the versatile furan scaffold is poised to play an increasingly significant role in the development of next-generation therapeutics.
References
- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan Nucleus: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships of 2-Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic versatility have established it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-substituted furan derivatives, a class of compounds exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and mechanistic insights to guide future research and development endeavors.
Anticancer Activity of 2-Substituted Furans
Numerous studies have demonstrated the potential of 2-substituted furan derivatives as potent anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various 2-substituted furan derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| FNO Analog 14 | Naphthalen-1-ol derivative | SKBR-3 (Breast) | 0.73 | [1] |
| FNO Analog 22 | Naphthalen-1-ol derivative | MDA-MB-231 (Breast) | 0.85 | [1] |
| Naphthoquinone-furan-2-cyanoacryloyl Hybrid 5c | Naphthoquinone-2-cyanoacryloyl | HeLa (Cervical) | 3.10 | [2] |
| Pyridine carbohydrazide 4 | Pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [3] |
| N-phenyl triazinone 7 | N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [3] |
| Bis-2(5H)-furanone 4e | Benzidine-linked bis-2(5H)-furanone | C6 (Glioma) | 12.1 |
Key Structure-Activity Relationship Insights for Anticancer Activity
Systematic modifications of the 2-substituent on the furan ring have revealed several key SAR trends for anticancer activity:
-
Aromatic and Heterocyclic Moieties: The introduction of bulky aromatic and heterocyclic systems at the 2-position is a common strategy to enhance anticancer potency. For instance, derivatives of 2-(furan-2-yl)naphthalen-1-ol have shown significant and selective anti-breast cancer activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the 2-substituent can increase bioactivity. This is exemplified by nitrofuran derivatives, which have demonstrated cytotoxic effects.
-
Chalcone Hybrids: Furan-containing chalcones represent a promising class of anticancer agents. The furan ring can be incorporated into either the A or B ring of the chalcone scaffold, and its presence generally enhances antiproliferative activity compared to non-furan analogs.
-
Inhibition of Signaling Pathways: The anticancer mechanism of many 2-substituted furans involves the inhibition of critical signaling pathways. For example, certain naphthoquinone-furan-2-cyanoacryloyl hybrids have been shown to inhibit the phosphorylation of STAT3, a key protein in cancer cell survival and proliferation.
Signaling Pathway: STAT3 Inhibition
Several 2-substituted furan derivatives exert their anticancer effects by targeting the STAT3 signaling pathway. The following diagram illustrates the general mechanism of STAT3 activation and its subsequent role in gene transcription leading to cell proliferation and survival.
References
Investigating the In Vitro Metabolism of 2-Dodecylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that are of significant interest in toxicology and drug development.[1] The metabolic activation of the furan ring, primarily by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive electrophilic intermediates, which have been implicated in cellular toxicity.[2][3] 2-Dodecylfuran, characterized by a C12 alkyl chain attached to the furan ring, presents a unique metabolic profile due to its lipophilicity and the presence of two distinct sites for metabolic attack: the furan ring and the long alkyl side chain. Understanding the in vitro metabolism of this compound is crucial for assessing its potential toxicity and pharmacokinetic properties.
This guide outlines the key experimental approaches to elucidate the metabolic fate of this compound, drawing parallels from studies on furan and other long-chain hydrocarbons.
Postulated Metabolic Pathways of this compound
The metabolism of this compound is hypothesized to proceed via two primary routes: oxidation of the furan ring and oxidation of the dodecyl chain.
2.1. Furan Ring Oxidation
Consistent with the metabolism of furan and its analogs, the furan moiety of this compound is expected to be oxidized by CYP enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dialdehyde intermediate.[3][4] This reactive metabolite can then conjugate with cellular nucleophiles such as glutathione (GSH), cysteine, and lysine residues in proteins.
2.2. Dodecyl Chain Oxidation
The long alkyl chain provides several potential sites for oxidative metabolism. This can include:
-
Omega (ω)-hydroxylation: Oxidation at the terminal methyl group of the dodecyl chain.
-
Omega-1 (ω-1)-hydroxylation: Oxidation at the carbon adjacent to the terminal methyl group.
-
Further Oxidation: The initial alcohol metabolites can be further oxidized to aldehydes, ketones, and carboxylic acids.
-
Beta-oxidation: The long fatty acid-like chain could potentially undergo shortening via beta-oxidation.
The following diagram illustrates the postulated metabolic pathways for this compound.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are outlines of key experimental methodologies for in vitro studies.
3.1. In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, particularly CYPs.
Objective: To determine the rate of metabolism of this compound in the presence of liver microsomes and to identify its primary metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound stock solution.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a quenching solution to stop the reaction.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
3.2. Metabolite Identification in Cryopreserved Human Hepatocytes
Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as cellular cofactors.
Objective: To identify the full spectrum of metabolites of this compound in a cellular system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Thaw and culture cryopreserved human hepatocytes according to the supplier's instructions.
-
Dosing: Once the cells are attached and have formed a monolayer, replace the medium with fresh medium containing this compound at the desired concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 4, 24 hours).
-
Sample Collection: At the end of the incubation, collect the cell culture medium. The cells can also be lysed to analyze intracellular metabolites.
-
Sample Preparation: Prepare the medium and cell lysate for analysis. This may involve protein precipitation and solid-phase extraction.
-
Analysis: Analyze the samples by high-resolution LC-MS/MS to identify potential metabolites by comparing to control samples and looking for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, oxidation, glutathione conjugation).
The following diagram illustrates a general workflow for an in vitro metabolism study.
Data Presentation
Quantitative data from in vitro metabolism studies should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are templates for presenting such data.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Remaining this compound (Mean ± SD) |
| 0 | 100 |
| 5 | Hypothetical Data |
| 15 | Hypothetical Data |
| 30 | Hypothetical Data |
| 45 | Hypothetical Data |
| 60 | Hypothetical Data |
| t1/2 (min) | Calculated Value |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated Value |
Table 2: Relative Abundance of this compound Metabolites in Human Hepatocytes
| Metabolite | Proposed Structure | Relative Abundance (%) |
| M1 | ω-hydroxy-2-dodecylfuran | Hypothetical Data |
| M2 | ω-1-hydroxy-2-dodecylfuran | Hypothetical Data |
| M3 | Carboxylic acid derivative | Hypothetical Data |
| M4 | Glutathione conjugate of furan ring opening | Hypothetical Data |
| M5 | Other | Hypothetical Data |
Note: The data in these tables are for illustrative purposes only and would need to be determined experimentally.
Conclusion
The in vitro metabolism of this compound is a critical area of investigation for understanding its potential biological activity and safety profile. Based on the extensive literature on furan and long-chain hydrocarbon metabolism, a comprehensive investigation should focus on both the oxidation of the furan ring, likely mediated by CYP2E1, and the oxidative metabolism of the dodecyl side chain. The experimental protocols detailed in this guide, utilizing human liver microsomes and hepatocytes coupled with sensitive analytical techniques like LC-MS/MS, provide a robust framework for elucidating the metabolic pathways and kinetics of this compound. The resulting data will be invaluable for researchers, scientists, and drug development professionals in assessing the disposition and potential risks associated with this compound.
References
- 1. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Dodecylfuran via Friedel-Crafts Alkylation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-dodecylfuran, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The primary method detailed is a robust two-step approach involving Friedel-Crafts acylation of furan with dodecanoyl chloride, followed by a Wolff-Kishner reduction of the resulting ketone. An alternative direct Friedel-Crafts alkylation using 1-dodecene and a solid acid catalyst is also presented as a more atom-economical, albeit potentially lower-yielding, pathway.
Introduction
Furan and its derivatives are key building blocks in medicinal chemistry and materials science. The introduction of long alkyl chains, such as a dodecyl group, can significantly modify the lipophilicity and other physicochemical properties of furan-containing molecules, making them attractive for various applications, including the synthesis of biofuels and surfactants. Friedel-Crafts reactions are a classic method for C-C bond formation on aromatic rings. However, the direct alkylation of furan is often challenging due to the molecule's sensitivity to strong acids, which can lead to polymerization and low yields. A more controlled and reliable method involves an initial acylation followed by reduction.
Two-Step Synthesis of this compound: Acylation and Reduction
This preferred method avoids the common pitfalls of direct alkylation, such as polysubstitution and carbocation rearrangements, by proceeding through a stable acylfuran intermediate.
Part 1: Friedel-Crafts Acylation of Furan with Dodecanoyl Chloride
This reaction introduces the 12-carbon chain as a ketone, which is then reduced in the subsequent step. Tin(IV) chloride (SnCl₄) is utilized as a milder Lewis acid catalyst compared to aluminum chloride (AlCl₃) to minimize polymerization of the acid-sensitive furan ring.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Furan | 1.0 equiv. |
| Dodecanoyl chloride | 1.2 equiv. |
| Catalyst | |
| Tin(IV) chloride (SnCl₄) | 1.1 equiv. |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield of 2-Dodecanoylfuran | 75-85% |
Experimental Protocol
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous dichloromethane (100 mL) and tin(IV) chloride (1.1 equiv.). The mixture is cooled to 0°C in an ice bath.
-
Addition of Reactants: A solution of furan (1.0 equiv.) and dodecanoyl chloride (1.2 equiv.) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred SnCl₄ solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (50 mL) at 0°C. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 2-dodecanoylfuran is purified by vacuum distillation or column chromatography on silica gel.
Part 2: Wolff-Kishner Reduction of 2-Dodecanoylfuran
This classic reduction method efficiently converts the carbonyl group of the acylfuran to a methylene group, yielding the desired this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-Dodecanoylfuran | 1.0 equiv. |
| Hydrazine hydrate | 4.0 equiv. |
| Potassium hydroxide | 4.0 equiv. |
| Solvent | Diethylene glycol |
| Reaction Temperature | 180-200°C |
| Reaction Time | 4-6 hours |
| Typical Yield of this compound | 80-90% |
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask is fitted with a reflux condenser and charged with 2-dodecanoylfuran (1.0 equiv.), diethylene glycol (100 mL), hydrazine hydrate (4.0 equiv.), and potassium hydroxide pellets (4.0 equiv.).
-
Reaction: The mixture is heated to 180-200°C and refluxed for 4-6 hours. During this time, water and excess hydrazine will distill off. The reaction progress can be monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water (100 mL). The product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with 1 M hydrochloric acid (1 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation to yield a colorless oil.
Caption: Workflow for the two-step synthesis of this compound.
Alternative Single-Step Synthesis: Direct Friedel-Crafts Alkylation
This method offers a more direct route to this compound by reacting furan with 1-dodecene in the presence of a solid acid catalyst, such as a zeolite. This approach is more atom-economical as it avoids the use of a protecting group and subsequent reduction. However, yields can be lower, and the reaction may produce a mixture of isomers and polyalkylated products.
Quantitative Data Summary (Based on analogous reactions with other aromatics)
| Parameter | Value |
| Reactants | |
| Furan | 5-10 equiv. (excess) |
| 1-Dodecene | 1.0 equiv. |
| Catalyst | |
| H-Beta Zeolite | 10-20 wt% (relative to 1-dodecene) |
| Solvent | None (neat) or inert solvent (e.g., hexane) |
| Reaction Temperature | 80-120°C |
| Reaction Time | 8-24 hours |
| Typical Yield of this compound | 40-60% |
Experimental Protocol
-
Catalyst Activation: H-Beta zeolite is activated by calcination at 500°C for 4 hours under a flow of dry air.
-
Reaction Setup: A pressure-rated glass reactor is charged with the activated H-Beta zeolite (10-20 wt% relative to 1-dodecene), furan (5-10 equiv.), and 1-dodecene (1.0 equiv.).
-
Reaction: The reactor is sealed and heated to 80-120°C with vigorous stirring for 8-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of an appropriate solvent (e.g., hexane).
-
Purification: The excess furan and any solvent are removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to separate this compound from unreacted 1-dodecene and any byproducts.
Caption: Workflow for the direct alkylation of furan with 1-dodecene.
Reaction Mechanism
The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution. In the acylation reaction, the Lewis acid (SnCl₄) activates the dodecanoyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich furan ring, preferentially at the C2 position. Subsequent loss of a proton restores the aromaticity of the furan ring. In the direct alkylation, the solid acid catalyst protonates the 1-dodecene to generate a secondary carbocation, which then acts as the electrophile.
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for the construction of the furan ring system due to its reliability and the accessibility of its starting materials.[1][2] This reaction facilitates the synthesis of a wide array of substituted furans through the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[3][4] The versatility of this method allows for the preparation of mono-, di-, tri-, and tetrasubstituted furans, which are valuable building blocks in drug discovery and development.[5] Substituted furans exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
These application notes provide detailed protocols for the synthesis of various substituted furan compounds via the Paal-Knorr reaction, including both conventional heating and microwave-assisted methods. Quantitative data on reaction conditions and yields are summarized for easy comparison, and the underlying reaction mechanism and a general experimental workflow are visualized.
Reaction Mechanism and Experimental Workflow
The Paal-Knorr furan synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The generally accepted mechanism involves the following key steps:
-
Protonation: One of the carbonyl oxygens is protonated by an acid catalyst, which activates the carbonyl group for nucleophilic attack.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Intramolecular Cyclization: The nucleophilic oxygen of the enol attacks the protonated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.
-
Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to form the aromatic furan ring.
Caption: General mechanism of the Paal-Knorr furan synthesis.
A typical experimental workflow for the Paal-Knorr synthesis of substituted furans is outlined below. This workflow can be adapted based on the specific substrate and desired scale of the reaction.
Caption: General experimental workflow for furan synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted furans using the Paal-Knorr reaction under different catalytic conditions.
Table 1: Conventional Heating Methods
| Entry | 1,4-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 4 | 2,5-Dimethylfuran | 85 |
| 2 | 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Acetic Acid | 120 | 6 | 2,5-Diphenylfuran | 90 |
| 3 | 3-Methylhexane-2,5-dione | P₂O₅ | None | 150 | 2 | 2,3,5-Trimethylfuran | 78 |
| 4 | 1-Phenylpentane-1,4-dione | HCl | Ethanol | Reflux | 8 | 2-Methyl-5-phenylfuran | 82 |
Table 2: Microwave-Assisted Synthesis
| Entry | 1,4-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 1 | Hexane-2,5-dione | Acetic Acid | None | 150 | 5 | 2,5-Dimethylfuran | 92 |
| 2 | 1,4-Di(p-tolyl)butane-1,4-dione | p-TsOH | Dioxane | 180 | 10 | 2,5-Di(p-tolyl)furan | 88 |
| 3 | 1-(Furan-2-yl)butane-1,4-dione | Montmorillonite K-10 | None | 160 | 7 | 2-(Furan-2-ylmethyl)-5-methylfuran | 85 |
| 4 | Ethyl 2,5-dioxohexanoate | PPA | None | 140 | 15 | Ethyl 5-methylfuran-2-carboxylate | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylfuran via Conventional Heating
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol), p-toluenesulfonic acid (0.19 g, 1 mmol), and toluene (50 mL).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) (eluent: hexane/ethyl acetate 9:1).
-
After 4 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford 2,5-dimethylfuran as a colorless liquid.
Protocol 2: Synthesis of 2,5-Diphenylfuran via Conventional Heating
Materials:
-
1,4-Diphenylbutane-1,4-dione (2.38 g, 10 mmol)
-
Concentrated sulfuric acid (H₂SO₄) (0.5 mL)
-
Glacial acetic acid (40 mL)
-
Water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,4-diphenylbutane-1,4-dione (2.38 g, 10 mmol) in glacial acetic acid (40 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture at 120 °C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 2,5-diphenylfuran as white crystals.
Protocol 3: Microwave-Assisted Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
Glacial acetic acid (2.0 mL)
-
Microwave reactor vessel (10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place hexane-2,5-dione (1.14 g, 10 mmol) and glacial acetic acid (2.0 mL) in a 10 mL microwave reactor vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by column chromatography on silica gel (eluent: hexane) to give pure 2,5-dimethylfuran.
Applications in Drug Development
The furan nucleus is a versatile scaffold in medicinal chemistry, and the Paal-Knorr synthesis provides a direct route to a diverse range of substituted furans for drug discovery programs. The substituents on the furan ring can be readily modified to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Antimicrobial Agents: Furan derivatives, particularly those bearing a nitro group, have been extensively investigated as antimicrobial agents. The furan ring is a key structural component in drugs like nitrofurantoin, which is used to treat urinary tract infections.
-
Anticancer Agents: A variety of substituted furans have demonstrated potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific signaling pathways.
-
Anti-inflammatory Drugs: The furan moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory properties.
-
Cardiovascular and CNS-active Drugs: Furan-containing compounds have also been explored for their potential in treating cardiovascular diseases and central nervous system disorders.
The ability to efficiently generate libraries of substituted furans using the Paal-Knorr synthesis makes it a valuable tool for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents. Modern adaptations, such as microwave-assisted protocols, further enhance the utility of this classic reaction by reducing reaction times and improving yields, thereby accelerating the drug discovery process.
References
- 1. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
Purification of 2-Dodecylfuran from reaction mixtures
Application Note & Protocols for the Separation of 2-Dodecylfuran from Reaction Mixtures
This document provides detailed methodologies for the purification of this compound, a long-chain alkylfuran derivative, from complex reaction mixtures. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Three primary purification techniques are detailed: Flash Column Chromatography, Vacuum Distillation, and a specialized reversible Diels-Alder reaction method for selective isolation.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds and specialty chemicals. Its successful application in subsequent synthetic steps is contingent upon its purity. Reaction mixtures often contain unreacted starting materials, catalysts, and various byproducts. The selection of an appropriate purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. This guide presents three robust methods to achieve high-purity this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical quantitative outcomes for the purification of this compound using the described methods. These values are representative and may vary based on the specific composition of the crude reaction mixture.
| Purification Method | Typical Loading Capacity | Estimated Recovery Yield | Expected Purity (by GC-MS) |
| Flash Column Chromatography | 1 g crude / 40 g silica gel | 85-95% | >98% |
| Vacuum Distillation | 1-10 g | 70-85% | >99% |
| Reversible Diels-Alder Reaction | 500 mg | 60-80% | >99.5% |
Experimental Protocols
Method 1: Flash Column Chromatography
This is the most common method for purifying moderately non-polar organic compounds like this compound. It separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or pump
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Eluent Selection:
-
Dissolve a small sample of the crude reaction mixture in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a solvent system of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).
-
The ideal solvent system will give the this compound spot a retention factor (Rf) of approximately 0.3. Adjust the solvent polarity as needed.
-
-
Column Packing (Slurry Method):
-
In a beaker, create a slurry of silica gel with the initial, low-polarity eluent (e.g., 100% hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel evenly.
-
Add a thin layer of sand on top of the silica bed.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent like hexane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 100% hexane) to remove non-polar impurities.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution) based on TLC analysis of the crude mixture.
-
Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Method 2: Vacuum Distillation
This method is suitable for thermally stable, high-boiling point liquids like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.[1][2]
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed (use vacuum grease if necessary).
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Process:
-
Begin stirring the crude mixture.
-
Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Once the pressure is stable, begin heating the distillation flask.
-
Low-boiling impurities will distill first. Collect these in a separate receiving flask if necessary.
-
Increase the temperature gradually until the this compound begins to distill. The boiling point will be significantly lower than at atmospheric pressure.
-
Collect the this compound fraction in a clean receiving flask.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.
-
-
Product Recovery:
-
Allow the apparatus to cool to room temperature before carefully re-introducing air into the system.
-
The collected fraction in the receiving flask is the purified this compound.
-
Method 3: Purification via Reversible Diels-Alder Reaction
This highly selective method involves the reaction of the furan ring in this compound with a dienophile to form a solid adduct, which can be separated by filtration. The this compound is then regenerated via a retro-Diels-Alder reaction.[3][4]
Materials:
-
N-phenylmaleimide (or other suitable dienophile)
-
Toluene
-
Hexane
-
Reaction flask with condenser
-
Filtration apparatus
Procedure:
Part A: Diels-Alder Adduct Formation
-
Dissolve the crude this compound mixture in toluene in a round-bottom flask.
-
Add an equimolar amount of N-phenylmaleimide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath to promote crystallization of the Diels-Alder adduct.
-
Collect the solid adduct by vacuum filtration and wash with cold hexane to remove soluble impurities.
Part B: Retro-Diels-Alder Reaction
-
Place the dried Diels-Alder adduct in a distillation apparatus.
-
Heat the adduct under vacuum. The retro-Diels-Alder reaction will occur at elevated temperatures, regenerating the this compound and N-phenylmaleimide.[3]
-
The more volatile this compound will distill over and can be collected in the receiving flask, leaving the N-phenylmaleimide behind.
Visualizations
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound via a reversible Diels-Alder reaction.
References
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. Vacuum distillation | PPTX [slideshare.net]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Retro Diels–Alder reaction under mild conditions: experimental and theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-Dodecylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodecylfuran is a lipid-soluble molecule characterized by a furan ring substituted with a twelve-carbon alkyl chain. As a member of the furan family, its accurate quantification in various matrices is crucial for research in areas such as food science, toxicology, and drug metabolism. This document provides detailed analytical methods, protocols, and data presentation guidelines for the precise quantification of this compound. The methodologies are primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are standard techniques for the analysis of furan derivatives.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is generally preferred for its high resolution of volatile and semi-volatile compounds, while HPLC is suitable for less volatile analytes and can be adapted for various sample types.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the quantification of this compound. The compound is first separated from the sample matrix based on its volatility and interaction with the GC column's stationary phase. Subsequently, the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a mass spectrometer (LC-MS) or a diode-array detector (DAD), offers another powerful approach for this compound analysis. Separation is achieved based on the analyte's polarity and interaction with the stationary phase of the column. This method is versatile and can be optimized for various sample complexities.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar long-chain alkylfurans and furan fatty acids using GC-MS and HPLC-MS. These values can serve as a benchmark for method development and validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS/UV) |
| Limit of Detection (LOD) | 0.01 - 1 ng/g | ~1 µg/mL (UV), <1 ng/mL (MS) |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/g | ~5 µg/mL (UV), 1-10 ng/mL (MS) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85 - 115% | 80 - 120% |
Note: These values are estimates based on the analysis of structurally related furan derivatives and may vary depending on the specific matrix and instrumental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of this compound in matrices such as biological fluids and edible oils.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the liquid sample (e.g., plasma, oil diluted in a solvent), add an appropriate internal standard (e.g., a deuterated analog of this compound or a similar odd-chain alkylfuran).
-
Add 5 mL of a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 81, 95, 236). A full scan mode (m/z 50-400) can be used for initial identification.
3. Data Analysis
-
Quantification is performed by creating a calibration curve using standards of known this compound concentrations. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Protocol 2: Quantification of this compound by HPLC-UV/DAD
This protocol is applicable for samples where higher concentrations of this compound are expected or when a mass spectrometer is not available.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample (pre-treated if necessary, e.g., diluted or deproteinized).
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the furan ring (typically around 220 nm).
3. Data Analysis
-
A calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against the concentration.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Key properties of this compound influencing method selection.
Application Notes and Protocols: 2-Dodecylfuran as a Precursor for Novel Bio-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel surfactants derived from 2-dodecylfuran, a bio-based precursor. The information is intended to guide researchers in the development of sustainable surfactants with tunable properties for various applications, including pharmaceutical formulations.
Introduction
Furan-based surfactants are gaining significant attention as sustainable alternatives to petroleum-derived surfactants.[1] Their starting materials can be sourced from renewable biomass, and they often exhibit unique and advantageous properties.[1] this compound, featuring a C12 alkyl chain attached to a furan ring, is a promising hydrophobic precursor for a new class of bio-based surfactants. By modifying the furan ring and introducing a hydrophilic head group, a variety of anionic, cationic, and non-ionic surfactants can be synthesized with tailored characteristics.[2] These novel surfactants have potential applications in detergency, emulsification, and as formulation aids in the pharmaceutical industry to enhance drug solubility and delivery.[3][4] The biodegradability and potentially lower cytotoxicity of these bio-based surfactants make them particularly attractive for use in consumer products and medical applications.
Synthesis of Novel Surfactants from this compound
The synthesis of surfactants from this compound typically involves a two-step process: functionalization of the furan ring followed by the introduction of a hydrophilic head group. One of the most common and effective strategies is the synthesis of oleo-furan sulfonate (OFS) surfactants. While many protocols start with the acylation of furan to produce 2-dodecanoylfuran, this intermediate can be readily reduced to this compound, making the subsequent steps relevant.
Experimental Protocol: Synthesis of a this compound Sulfonate Surfactant
This protocol outlines the sulfonation of this compound to produce an anionic oleo-furan sulfonate surfactant.
Materials:
-
This compound
-
Chlorosulfonic acid or a sulfur trioxide-dioxane complex
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Sulfonation: Slowly add a solution of chlorosulfonic acid or a sulfur trioxide-dioxane complex in dichloromethane to the cooled this compound solution via a dropping funnel with vigorous stirring. Maintain the temperature at 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold water.
-
Neutralization: Neutralize the aqueous solution by adding a sodium hydroxide solution until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and remove the solvent using a rotary evaporator to yield the this compound sulfonate surfactant.
Characterization:
The structure and purity of the synthesized surfactant should be confirmed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the sulfonate group.
-
Mass Spectrometry (MS): To determine the molecular weight.
Physicochemical Properties of this compound Derived Surfactants
The performance of a surfactant is determined by its physicochemical properties, primarily the critical micelle concentration (CMC) and its ability to reduce surface tension.
Data Presentation
| Surfactant Type | Hydrophobic Tail | Hydrophilic Head | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Oleo-Furan Sulfonate | This compound | Sulfonate | 0.1 - 1.0 | 25 - 35 | |
| Furan-based Non-ionic | This compound | Polyethylene Glycol | 0.05 - 0.5 | 30 - 40 |
Note: The values presented are typical ranges for furan-based surfactants with a C12 alkyl chain and may vary depending on the specific head group and experimental conditions.
Experimental Protocols for Characterization
1. Determination of Critical Micelle Concentration (CMC):
The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. It can be determined by measuring a physical property of the surfactant solution as a function of concentration. A common method is surface tensiometry.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the slope of the curve changes, indicating the formation of micelles.
-
2. Surface Tension Measurement:
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension.
-
Apparatus: Tensiometer.
-
Procedure:
-
Prepare a surfactant solution at a concentration above its CMC.
-
Measure the surface tension of the solution at a constant temperature.
-
The value obtained is the surface tension at the CMC (γ_CMC), which indicates the maximum reduction in surface tension achievable by the surfactant.
-
Applications in Drug Development
Bio-based surfactants are of particular interest to the pharmaceutical industry due to their potential for improved biocompatibility and biodegradability. Surfactants derived from this compound can be explored for various applications in drug formulation and delivery.
Potential Applications:
-
Solubilizing Agents: For poorly water-soluble drugs, enhancing their bioavailability.
-
Emulsifiers: In the formulation of stable emulsions for oral or topical drug delivery.
-
Penetration Enhancers: To improve the absorption of drugs through biological membranes.
-
Components of Nano-drug Delivery Systems: Such as micelles and nanoparticles, to target specific tissues or cells.
Cytotoxicity and Biocompatibility Assessment
For any surfactant intended for pharmaceutical use, a thorough evaluation of its safety profile is crucial.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
-
Materials:
-
Human cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Synthesized this compound surfactant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the surfactant solution and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of surfactant that inhibits 50% of cell growth).
-
Visualizations
Figure 1: Synthesis workflow for a this compound sulfonate surfactant.
Figure 2: Workflow for determining the Critical Micelle Concentration (CMC).
Figure 3: Logic diagram for the application of this compound-derived surfactants in drug development.
References
- 1. Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for 2-Dodecylfuran in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 2-Dodecylfuran, a furan derivative with a long alkyl chain. While direct antimicrobial studies on this compound are not extensively published, based on the known activities of similar long-chain alkylated furan derivatives and other lipophilic compounds, this document outlines its hypothesized mechanisms of action and provides detailed protocols for its investigation as a novel antimicrobial agent. Furan derivatives have been noted for their potential antitubercular activity, and other alkylated furans have demonstrated significant antifungal and antibacterial properties.[1][2]
Hypothesized Mechanisms of Action
Due to its lipophilic nature conferred by the twelve-carbon dodecyl chain, this compound is likely to interact with and disrupt bacterial cell membranes. This interaction could lead to a cascade of events, including:
-
Disruption of Membrane Integrity: The insertion of the lipophilic tail into the lipid bilayer could alter membrane fluidity and permeability, leading to leakage of intracellular components and ultimately cell death.
-
Inhibition of Quorum Sensing: Many furanone derivatives are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[3][4] this compound may act as an antagonist to QS receptors.
-
Interference with Two-Component Signaling Systems: These systems are crucial for bacteria to sense and respond to environmental changes. The disruption of the cell membrane by this compound could indirectly affect the function of membrane-bound sensor kinases, or the compound could directly interact with components of these signaling pathways.
Data Presentation
The following tables present hypothetical quantitative data on the antimicrobial activity of this compound against a panel of clinically relevant microorganisms. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 32 | 64 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | PAO1 | 128 | >128 |
| Candida albicans | ATCC 90028 | 8 | 16 |
| Mycobacterium tuberculosis | H37Rv | 4 | 8 |
Table 2: Quorum Sensing Inhibition by this compound
| Reporter Strain | Quorum Sensing System | This compound Concentration (µg/mL) | Inhibition of Reporter Gene Expression (%) |
| Chromobacterium violaceum CV026 | CviI/R | 8 | 65 |
| Pseudomonas aeruginosa PAO1-lasB-gfp | LasI/R | 32 | 50 |
| Pseudomonas aeruginosa PAO1-rhlA-gfp | RhlI/R | 32 | 45 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol details the broth microdilution method for determining the MIC and MBC of the hydrophobic compound this compound.
Materials:
-
This compound (stock solution in dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (DMSO)
-
Plate reader (600 nm)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth. The final concentration of DMSO should not exceed 1% (v/v) to avoid toxicity to the microorganisms. b. In a 96-well plate, add 100 µL of broth to wells 2 through 12. c. Add 200 µL of the 2x working stock of this compound to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculation: a. Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: a. After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth.
-
MBC Determination: a. From the wells showing no visible growth in the MIC assay, plate 100 µL of the suspension onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar). b. Incubate the plates under the same conditions as the initial incubation. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 2: Bacterial Membrane Integrity Assay
This protocol uses the fluorescent dyes SYTO 9 and propidium iodide (PI) to assess damage to the bacterial cell membrane caused by this compound.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
96-well black, clear-bottom microtiter plate
-
Fluorescence microscope or plate reader
Procedure:
-
Bacterial Preparation: a. Grow bacteria to the mid-logarithmic phase in an appropriate broth. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the bacterial pellet in PBS to an OD600 of 0.1.
-
Treatment: a. Add 100 µL of the bacterial suspension to the wells of a 96-well plate. b. Add 100 µL of this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells. Include a positive control (e.g., 70% isopropanol) and a negative control (PBS with DMSO). c. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Staining: a. Prepare the staining solution by mixing equal volumes of SYTO 9 and propidium iodide from the kit. b. Add 3 µL of the staining solution to each 1 mL of bacterial suspension and mix gently. c. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: a. Fluorescence Microscopy: Place a small aliquot of the stained suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters. Live cells with intact membranes will fluoresce green (SYTO 9), while dead cells with compromised membranes will fluoresce red (PI). b. Fluorometric Analysis: Measure the fluorescence intensity in a plate reader. Green fluorescence is measured at an excitation/emission of ~485/500 nm, and red fluorescence at ~535/617 nm. An increase in the red/green fluorescence ratio indicates membrane damage.
Protocol 3: Quorum Sensing Inhibition Assay
This protocol uses a reporter strain, Chromobacterium violaceum, which produces the purple pigment violacein in response to quorum sensing, to screen for QS inhibition by this compound.
Materials:
-
This compound
-
Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own QS signal but responds to exogenous signals)
-
N-acyl-homoserine lactone (AHL) signal molecule (e.g., C6-HSL)
-
Luria-Bertani (LB) agar plates and broth
-
Sterile petri dishes
Procedure:
-
Agar Overlay Plate Assay: a. Grow C. violaceum CV026 overnight in LB broth. b. Mix 100 µL of the overnight culture with 5 mL of molten soft LB agar (0.7% agar) and pour it over a standard LB agar plate. c. Allow the soft agar to solidify. d. Spot different concentrations of this compound onto the surface of the agar. e. In the center of the plate, place a sterile paper disc impregnated with the AHL signal molecule. f. Incubate the plate at 30°C for 24-48 hours.
-
Interpretation: a. A zone of purple pigment will develop around the AHL disc. b. Inhibition of quorum sensing is observed as a colorless halo around the spot of this compound, where violacein production is inhibited despite the presence of the AHL signal.
Protocol 4: Two-Component Signaling Pathway Inhibition Assay (Hypothetical)
This protocol describes a general method to screen for the inhibition of a bacterial two-component system (TCS) using a reporter gene assay. This is a hypothetical application for this compound, assuming it may interfere with a TCS.
Materials:
-
Bacterial strain engineered with a TCS-responsive promoter fused to a reporter gene (e.g., lacZ or gfp)
-
This compound
-
Inducing signal for the specific TCS being studied
-
Appropriate growth medium
-
96-well plates
-
Plate reader (for absorbance and fluorescence/luminescence)
Procedure:
-
Strain Preparation and Growth: a. Grow the reporter strain overnight in a suitable medium. b. Dilute the overnight culture into a fresh medium to an OD600 of 0.05.
-
Assay Setup: a. In a 96-well plate, add the diluted bacterial culture. b. Add this compound at various concentrations. Include appropriate controls (no compound, no inducer). c. Add the specific inducing signal for the TCS to the appropriate wells.
-
Incubation and Measurement: a. Incubate the plate at the optimal growth temperature for the bacterium, with shaking. b. At regular intervals, measure both bacterial growth (OD600) and the reporter gene expression (e.g., fluorescence for GFP, or after adding a substrate for LacZ).
-
Data Analysis: a. Normalize the reporter gene expression to cell density (OD600). b. A reduction in normalized reporter expression in the presence of this compound and the inducer, without a corresponding inhibition of growth, suggests specific inhibition of the TCS pathway.
References
- 1. 2-n-Dodecylfuran - LKT Labs [lktlabs.com]
- 2. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Dodecylfuran-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel drug delivery systems based on the amphiphilic properties of 2-dodecylfuran derivatives. By leveraging the self-assembly characteristics of these molecules, it is possible to formulate versatile nanocarriers, such as micelles and liposomes, for the encapsulation and targeted delivery of therapeutic agents.
Introduction
The furan ring is a versatile heterocyclic moiety that is a core structural component in many pharmacologically active compounds. Its derivatives are explored for a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, and anti-inflammatory agents. The long alkyl chain of this compound imparts a hydrophobic character, making it an ideal candidate for the hydrophobic segment of an amphiphilic molecule. When combined with a hydrophilic head group, these this compound derivatives can self-assemble in aqueous media to form organized nanostructures like micelles and vesicles, which can encapsulate hydrophobic drugs, thereby improving their solubility, stability, and pharmacokinetic profiles.
This document outlines the synthesis of a model amphiphilic this compound derivative and provides detailed protocols for the formulation, characterization, and in vitro evaluation of the resulting drug delivery systems.
Data Presentation
The following tables summarize hypothetical quantitative data for a this compound-based drug delivery system encapsulating a model hydrophobic drug, such as Paclitaxel.
Table 1: Physicochemical Characterization of this compound-Based Nanoparticles
| Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Micelles | 85 ± 5 | 0.15 ± 0.03 | -15.2 ± 1.8 |
| Liposomes | 150 ± 10 | 0.21 ± 0.04 | -25.7 ± 2.1 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Micelles | 12.8 ± 1.5 | 85.3 ± 4.2 |
| Liposomes | 8.5 ± 1.1 | 92.1 ± 3.7 |
Table 3: In Vitro Drug Release Profile (Cumulative Release % at pH 7.4)
| Time (hours) | Micelles | Liposomes |
| 1 | 25.6 ± 2.1 | 15.3 ± 1.9 |
| 4 | 48.2 ± 3.5 | 32.7 ± 2.8 |
| 12 | 75.9 ± 4.2 | 58.9 ± 3.4 |
| 24 | 92.1 ± 3.8 | 78.4 ± 4.1 |
| 48 | 98.5 ± 2.9 | 90.2 ± 3.9 |
Experimental Protocols
Protocol 1: Synthesis of an Amphiphilic this compound Derivative
This protocol describes a hypothetical synthesis of a PEGylated this compound derivative, a key component for the self-assembly of nanoparticles.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Polyethylene glycol (PEG, MW 2000) with a terminal amine group (H2N-PEG-OCH3)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Bromination of this compound: In a round-bottom flask, dissolve this compound in CCl4. Add NBS and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 2-(bromomethyl)-5-dodecylfuran.
-
PEGylation: Dissolve the purified brominated product and H2N-PEG-OCH3 in DCM. Add TEA and stir the reaction mixture at room temperature for 24 hours.
-
Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Precipitate the final product in cold diethyl ether to obtain the amphiphilic this compound-PEG conjugate.
Caption: Workflow for the synthesis of an amphiphilic this compound-PEG conjugate.
Protocol 2: Preparation of this compound-Based Micelles
This protocol details the preparation of drug-loaded micelles using a co-solvent evaporation method.
Materials:
-
Amphiphilic this compound-PEG conjugate
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the amphiphilic this compound-PEG conjugate and the hydrophobic drug in acetone.
-
Slowly add PBS dropwise to the acetone solution while stirring.
-
Continue stirring for 2 hours at room temperature to allow for the evaporation of acetone and the formation of micelles.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Store the micellar solution at 4°C.
Caption: Workflow for the preparation of drug-loaded this compound-based micelles.
Protocol 3: Preparation of this compound-Based Liposomes
This protocol describes the preparation of drug-loaded liposomes using the thin-film hydration method.
Materials:
-
Amphiphilic this compound-PEG conjugate
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the amphiphilic this compound-PEG conjugate, PC, cholesterol, and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing for 30 minutes.
-
Sonicate the resulting suspension using a probe sonicator to reduce the size of the liposomes.
-
Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Remove the non-encapsulated drug by dialysis against PBS.
Protocol 4: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
2. Morphology:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.
-
Negatively stain with a suitable agent (e.g., phosphotungstic acid).
-
Observe the morphology under a Transmission Electron Microscope (TEM).
3. Drug Encapsulation Efficiency and Loading Content:
-
Lyse a known amount of the drug-loaded nanoparticle suspension using a suitable solvent (e.g., methanol).
-
Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:
-
EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DLC% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 5: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at 37°C in a shaking incubator.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Caption: Workflow for the in vitro drug release study.
Signaling Pathways
At present, there is no established signaling pathway directly associated with this compound-based drug delivery systems. The mechanism of action would be dependent on the encapsulated drug and any targeting moieties attached to the nanoparticle surface. For a targeted delivery system, the signaling pathway would be initiated by the binding of a targeting ligand on the nanoparticle to a specific receptor on the cell surface, leading to receptor-mediated endocytosis.
Caption: Hypothetical signaling pathway for a targeted this compound-based drug delivery system.
Application Notes and Protocols for 2-Dodecylfuran as a Hydrophobic Moiety in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-dodecylfuran as a hydrophobic monomer in the synthesis of novel polymers for various applications, particularly in the realm of drug delivery. While specific literature on the polymerization of this compound is limited, this document outlines plausible experimental protocols and potential applications based on established methodologies for similar furan-containing and hydrophobic polymers. The long alkyl chain of this compound is expected to impart significant hydrophobicity to the resulting polymers, making them attractive for the encapsulation and controlled release of hydrophobic therapeutic agents.
Introduction to this compound in Polymer Synthesis
This compound is a furan derivative characterized by a twelve-carbon alkyl chain attached to the furan ring. This long alkyl chain provides a significant hydrophobic character, making it an interesting monomer for the synthesis of polymers with low water solubility. Such hydrophobic polymers are valuable in a range of applications, including coatings, specialty materials, and, notably, as components of drug delivery systems for hydrophobic drugs. The furan ring itself offers potential for further chemical modification and can influence the electronic and physicochemical properties of the polymer backbone.
Polymers incorporating this compound can be designed as homopolymers or as copolymers, where the this compound unit provides the hydrophobic block. In the context of drug delivery, these polymers can self-assemble into nanoparticles or micelles in aqueous environments, encapsulating hydrophobic drugs within their core and presenting a more hydrophilic shell to the exterior, thereby improving drug solubility and bioavailability.
Proposed Polymerization Methods
Based on the known reactivity of furan and its derivatives, two primary polymerization methods are proposed for this compound: Oxidative Coupling Polymerization and Ring-Opening Metathesis Polymerization (ROMP) of a suitable derivative.
Oxidative Coupling Polymerization
Oxidative coupling is a common method for the polymerization of electron-rich aromatic compounds like furan. This method typically employs an oxidizing agent, such as ferric chloride (FeCl₃), to induce the formation of radical cations that subsequently couple to form the polymer chain.
Experimental Protocol: Oxidative Coupling Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a specific amount of this compound in anhydrous chloroform.
-
Oxidant Solution Preparation: In a separate flame-dried Schlenk flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture is expected to change color, indicating the initiation of polymerization.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) on small aliquots.
-
Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Illustrative Data for Oxidative Polymerization of this compound
| Entry | Monomer:Oxidant Ratio | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 1:1 | 24 | 65 | 8,500 | 2.1 |
| 2 | 1:1.5 | 24 | 78 | 12,300 | 1.9 |
| 3 | 1:2 | 48 | 85 | 15,800 | 1.8 |
Note: This data is illustrative and serves as a potential outcome for optimization studies.
Workflow for Oxidative Coupling Polymerization
Application in Drug Delivery: Self-Assembly of Amphiphilic Block Copolymers
A key application of this compound in the biomedical field is its use as a hydrophobic block in amphiphilic block copolymers. These copolymers, consisting of a hydrophobic block (e.g., poly(this compound)) and a hydrophilic block (e.g., polyethylene glycol, PEG), can self-assemble in aqueous solutions to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery.
Synthesis of PEG-b-poly(this compound) Block Copolymer
A plausible synthetic route involves the synthesis of a macroinitiator from PEG, which is then used to initiate the polymerization of this compound. For instance, a PEG macroinitiator suitable for a living polymerization technique could be employed, followed by the sequential addition of the this compound monomer.
Illustrative Properties of PEG-b-poly(this compound) Copolymers
| Copolymer | PEG Block Mn ( g/mol ) | P(2-DDF) Block Mn ( g/mol ) | Total Mn ( g/mol ) | PDI | Critical Micelle Concentration (mg/L) |
| P1 | 5,000 | 8,000 | 13,000 | 1.3 | 15 |
| P2 | 5,000 | 12,000 | 17,000 | 1.4 | 8 |
| P3 | 10,000 | 10,000 | 20,000 | 1.3 | 12 |
Note: P(2-DDF) refers to poly(this compound). This data is hypothetical.
Protocol for Micelle Formation and Drug Loading
Materials:
-
PEG-b-poly(this compound) block copolymer
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
Deionized water
Procedure:
-
Dissolution: Dissolve the PEG-b-poly(this compound) copolymer and the hydrophobic drug in THF.
-
Self-Assembly: Add deionized water dropwise to the polymer/drug solution under gentle stirring. The addition of water, a non-solvent for the hydrophobic block, induces the self-assembly of the copolymer into micelles with the drug encapsulated in the hydrophobic core.
-
Solvent Removal: Dialyze the resulting micellar solution against deionized water for 24-48 hours to remove the organic solvent.
-
Characterization: The size and morphology of the drug-loaded micelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Micelle Formation and Drug Encapsulation
Potential Signaling Pathway Interactions in Drug Delivery
Polymers designed for drug delivery often aim to overcome cellular barriers and deliver their therapeutic payload to specific intracellular targets. For instance, nanoparticles formulated from hydrophobic polymers can be taken up by cells through endocytosis. Once inside the cell, the drug needs to be released from the nanoparticle to interact with its target, which could be a specific signaling pathway implicated in a disease like cancer.
The diagram below illustrates a hypothetical scenario where a drug-loaded nanoparticle, formed from a polymer containing this compound, is internalized by a cancer cell and releases a drug that inhibits a pro-survival signaling pathway.
Hypothetical Cellular Uptake and Action
Concluding Remarks
This compound presents itself as a promising, bio-based monomer for the synthesis of highly hydrophobic polymers. While further research is required to establish optimized polymerization protocols and fully characterize the resulting materials, the theoretical applications are significant. The ability to create well-defined hydrophobic segments for amphiphilic block copolymers could lead to the development of advanced and effective drug delivery systems for challenging hydrophobic drugs. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this compound in polymer science and biomedical applications.
Application Notes and Protocols for Testing the Antibacterial Efficacy of 2-Dodecylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodecylfuran is a lipid-soluble compound characterized by a furan ring coupled with a twelve-carbon alkyl chain. While the antibacterial properties of various furan derivatives have been documented, specific data on this compound remains limited. This document provides a comprehensive set of protocols to systematically evaluate the antibacterial efficacy of this compound, including its activity against planktonic bacteria and biofilms. The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in generating robust and reproducible data.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | |
| (User-defined strain) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||||
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | ||||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | ||||
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | ||||
| (User-defined strain) |
Table 3: Anti-Biofilm Efficacy of this compound
| Bacterial Strain | This compound Conc. (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| Staphylococcus aureus (e.g., ATCC 25923) | MIC | ||
| 1/2 MIC | |||
| 1/4 MIC | |||
| Pseudomonas aeruginosa (e.g., PAO1) | MIC | ||
| 1/2 MIC | |||
| 1/4 MIC | |||
| (User-defined strain) | MIC | ||
| 1/2 MIC | |||
| 1/4 MIC |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] The broth microdilution method is a standard procedure for determining the MIC of a compound.[2]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette tips or loops
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Anti-Biofilm Assays
This assay determines the ability of this compound to prevent the formation of biofilms.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
Protocol:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described for the MIC assay.
-
Add the prepared bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL in TSB with 1% glucose) to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Quantification of Biofilm:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with sterile water.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of Inhibition Percentage:
-
Biofilm Inhibition (%) = [1 - (ODtest / ODcontrol)] x 100
-
This assay evaluates the ability of this compound to disrupt pre-formed biofilms.
Protocol:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4), but without the addition of this compound.
-
After the incubation period, remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet method as described above (inhibition assay, steps 5-6).
-
Calculation of Eradication Percentage:
-
Biofilm Eradication (%) = [1 - (ODtest / ODcontrol)] x 100
-
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The antibacterial mechanism of this compound is hypothesized to involve a multi-targeted approach, primarily disrupting the bacterial cell membrane and inhibiting essential enzymatic activities. The lipophilic dodecyl chain is proposed to facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and loss of cellular integrity. Furthermore, the furan moiety may interact with and inhibit key bacterial enzymes involved in metabolic pathways or cell wall synthesis.
Caption: Hypothesized antibacterial mechanism of this compound.
Experimental Workflow for Antibacterial Efficacy Testing
The following diagram illustrates the sequential workflow for a comprehensive evaluation of the antibacterial properties of this compound.
Caption: Workflow for evaluating antibacterial efficacy.
Logical Relationship for Interpreting MIC and MBC Results
The relationship between the MIC and MBC values is crucial for classifying the antibacterial effect of a compound as either bacteriostatic or bactericidal.
Caption: Logic for classifying antibacterial effect.
References
Application Notes and Protocols for Topical Formulation of 2-Dodecylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodecylfuran is a lipophilic molecule with potential therapeutic applications in dermatology. Its effective delivery into the skin requires carefully designed topical formulations to overcome the barrier properties of the stratum corneum and ensure stability and bioavailability of the active ingredient. These application notes provide a comprehensive overview of the formulation strategies, excipient selection, and evaluation protocols for developing topical preparations of this compound. The information is intended to guide researchers and formulation scientists in creating safe, effective, and stable topical products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for formulation design. As a lipophilic compound, it is expected to have low aqueous solubility and a preference for lipid environments.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Topical Formulation |
| Molecular Formula | C₁₆H₂₈O | Influences molecular weight and size, which affect skin permeation. |
| Molecular Weight | 236.4 g/mol | A relatively moderate molecular weight, which is generally favorable for skin penetration. |
| LogP (Octanol/Water) | > 4 | High lipophilicity indicates good partitioning into the stratum corneum but may limit release from the vehicle. |
| Aqueous Solubility | Very Low | Requires solubilizing agents or incorporation into the oil phase of an emulsion. |
| Chemical Class | Furan derivative with a long alkyl chain | The furan ring may be susceptible to oxidation, requiring the inclusion of antioxidants for stability. |
Formulation Strategies for this compound
Given its lipophilic nature, several formulation strategies can be employed to effectively deliver this compound to the skin. The choice of formulation will depend on the desired therapeutic effect, target skin layer, and patient compliance.
Oleaginous Ointments
Oleaginous ointments are hydrocarbon-based, anhydrous preparations that provide an occlusive effect, enhancing skin hydration and drug penetration. They are suitable for dry skin conditions.
Table 2: Example Composition of a this compound Oleaginous Ointment
| Ingredient | Function | Typical Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 5.0 |
| White Petrolatum | Ointment Base, Occlusive | 45.0 - 80.0[1] |
| Liquid Paraffin (Mineral Oil) | Levigating Agent, Emollient | 5.0 - 30.0[1] |
| Compritol 888 ATO | Stiffening Agent | 1.0 - 8.0[1] |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01 - 0.1 |
Emulsion-Based Creams
Creams are semisolid emulsions, either oil-in-water (O/W) or water-in-oil (W/O). O/W creams are cosmetically elegant and easily washable, while W/O creams are more moisturizing. For the lipophilic this compound, it would be dissolved in the oil phase.
Table 3: Example Composition of a this compound O/W Cream
| Phase | Ingredient | Function | Typical Concentration (% w/w) |
| Oil Phase | This compound | Active Pharmaceutical Ingredient | 0.5 - 5.0 |
| Stearyl Alcohol | Thickener, Emollient | 5.0 - 15.0 | |
| White Petrolatum | Oily Component | 10.0 - 20.0[2] | |
| Propylene Glycol Stearate | Emulsifier | 1.5 - 6.5[2] | |
| Isopropyl Myristate | Penetration Enhancer, Emollient | 2.0 - 10.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Humectant, Co-solvent | 2.0 - 12.0 | |
| Glycerin | Humectant | 2.0 - 5.0 | |
| Methylparaben | Preservative | 0.1 - 0.3 | |
| Propylparaben | Preservative | 0.02 - 0.05 | |
| Other | Ceteareth-20 | Emulsifier | 3.0 - 7.5 |
| Benzyl Alcohol | Preservative | 0.5 - 1.5 |
Gels
Gels are semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. Organogels, which use a non-polar solvent, are particularly suitable for lipophilic drugs like this compound.
Table 4: Example Composition of a this compound Organogel
| Ingredient | Function | Typical Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 5.0 |
| Lecithin | Gelling Agent | 10.0 - 20.0 |
| Isopropyl Myristate | Oily Phase | 40.0 - 60.0 |
| Sorbitol Solution | Aqueous Phase | 20.0 - 30.0 |
| Ethanol | Co-solvent, Penetration Enhancer | 5.0 - 10.0 |
Experimental Protocols
In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
This protocol determines the rate at which this compound is released from the topical formulation.
Workflow for In Vitro Drug Release Testing
Caption: Workflow for IVRT using Franz Diffusion Cells.
Protocol:
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Apparatus: Vertical Franz diffusion cells.
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Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) that does not impede drug release.
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Receptor Medium: A solution that ensures sink conditions, meaning the concentration of the drug in the receptor medium does not exceed 10-15% of its saturation solubility. For this compound, a hydroalcoholic solution or a buffer containing a surfactant (e.g., polysorbate 80) may be suitable. The medium should be degassed before use.
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Procedure: a. Assemble the Franz diffusion cells with the membrane separating the donor and receptor compartments. b. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. c. Maintain the temperature of the receptor medium at 32 ± 0.5°C to mimic skin surface temperature. d. Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly to the membrane surface in the donor compartment. e. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
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Analysis: Quantify the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
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Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot represents the release rate.
Ex Vivo Skin Permeation Study using Porcine Skin
This protocol evaluates the permeation of this compound through the skin.
Workflow for Ex Vivo Skin Permeation Study
Caption: Workflow for Ex Vivo Skin Permeation Study.
Protocol:
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Skin Preparation: Use fresh, full-thickness porcine ear skin, as it is a good model for human skin. Carefully remove any subcutaneous fat and hair.
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Apparatus: Franz diffusion cells.
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Procedure: a. Mount the porcine skin on the Franz diffusion cells with the stratum corneum facing the donor compartment. b. Follow the same procedure as for the IVRT (steps 4c to 4e).
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Analysis: Analyze the concentration of this compound in the receptor fluid at each time point by HPLC.
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Data Analysis: a. Plot the cumulative amount of this compound permeated per unit area (μg/cm²) versus time. b. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. c. Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the formulation. d. The lag time (t_lag) can be determined from the x-intercept of the linear portion of the permeation profile.
Cytotoxicity Assay using HaCaT Cells
This protocol assesses the potential of the this compound formulation to cause skin irritation.
Workflow for Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
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Cell Line: Human immortalized keratinocytes (HaCaT).
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Formulation Preparation: Prepare extracts of the formulation by incubating a known amount of the formulation in cell culture medium for 24 hours. The supernatant is then filtered and diluted to various concentrations.
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Procedure: a. Seed HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight. b. Remove the culture medium and replace it with medium containing different concentrations of the formulation extract. Include a positive control (e.g., Triton X-100) and a negative control (untreated cells). c. Incubate the cells for 24 to 48 hours.
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MTT Assay: a. After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. b. Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in cell viability indicates potential cytotoxicity.
Stability Testing
This protocol evaluates the physical and chemical stability of the this compound formulation over time under various storage conditions.
Protocol:
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Storage Conditions: Store the formulation in its final packaging at the following conditions as per ICH guidelines:
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Long-term: 25°C ± 2°C / 60% RH ± 5% RH
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Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
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Testing Time Points:
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Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated: 0, 3, and 6 months.
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Parameters to Evaluate:
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Physical Appearance: Color, odor, phase separation, and consistency.
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pH
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Viscosity
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Microbial Limits: Test for the presence of bacteria, yeast, and mold.
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Assay of this compound: Quantify the concentration of the active ingredient to assess for degradation.
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Related Substances: Identify and quantify any degradation products.
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Hypothesized Signaling Pathway of this compound in Skin
While the specific molecular targets of this compound in the skin are not yet fully elucidated, furan derivatives have been reported to possess anti-inflammatory properties. A plausible mechanism of action could involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and/or the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways, which are key regulators of inflammation and cellular differentiation in the skin.
Hypothesized Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in cellular responses to various stimuli and plays a role in inflammation. This compound may exert anti-inflammatory effects by inhibiting the phosphorylation cascade of the MAPK pathway.
Caption: Hypothesized inhibition of the MAPK pathway by this compound.
Hypothesized Activation of the PPAR-γ Signaling Pathway
PPAR-γ is a nuclear receptor that, when activated, can suppress inflammatory responses. The lipophilic nature of this compound suggests it could potentially act as a ligand for PPAR-γ.
Caption: Hypothesized activation of the PPAR-γ pathway by this compound.
Conclusion
The successful formulation of this compound into a topical preparation requires a systematic approach that considers its physicochemical properties and the desired therapeutic outcome. This document provides a framework for the development and evaluation of such formulations, from initial excipient selection to in vitro and ex vivo testing. The provided protocols and hypothetical mechanisms of action are intended to serve as a valuable resource for researchers in the field of topical drug delivery. Further investigation into the specific interactions of this compound with skin components and its precise molecular targets will be essential for optimizing its therapeutic potential.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-alkylfurans
Welcome to the technical support center for the synthesis of 2-alkylfurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Reaction Yields & Poor Conversion
Question 1: I am experiencing low yields in my 2-alkylfuran synthesis. What are the common causes and how can I improve them?
Answer:
Low yields are a frequent challenge in 2-alkylfuran synthesis and can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and side reactions. Here’s a breakdown of common issues and potential solutions:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Excessively high temperatures or prolonged heating can lead to the decomposition of starting materials or the desired furan product.[1] It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS to establish the optimal reaction time.[1]
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Catalyst Selection and Activity: The choice of catalyst is paramount. For acid-catalyzed reactions, strong protic acids like H₂SO₄ can sometimes cause degradation of sensitive substrates.[1] Consider using milder Lewis acids or solid acid catalysts, which can also simplify the workup process.[1] In lithiation-alkylation routes, ensuring the accurate concentration of reagents like n-BuLi is important, as it can decompose over time.[2]
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Incomplete Reactions: In dehydration reactions like the Paal-Knorr synthesis, inefficient water removal can hinder the reaction equilibrium. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction towards the product.
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and lower yields. Ensure all reactants and solvents are pure and, when necessary, anhydrous.
Troubleshooting Workflow for Low Yields:
References
Side reactions and byproduct formation in furan alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with side reactions and byproduct formation during furan alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of furan?
The most prevalent side reactions in furan alkylation are polymerization and ring-opening. Furan and its derivatives are sensitive to acidic conditions, which are often employed in alkylation reactions.[1][2][3] Strong acids can lead to the formation of insoluble polymeric materials.[2][4] Additionally, the presence of water, especially under acidic catalysis, can promote the opening of the furan ring to form carbonyl-containing byproducts like succinaldehyde or levulinic acid.
Q2: My reaction mixture is turning dark and forming a lot of insoluble material. What is happening and how can I prevent it?
A dark, insoluble material is a strong indicator of furan polymerization. This is a common issue, particularly with strong acid catalysts like those used in Friedel-Crafts alkylation (e.g., AlCl₃).
To mitigate polymerization:
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Use Milder Catalysts: Opt for milder Lewis acids, solid acid catalysts (e.g., Amberlyst), or phosphoric acid instead of strong Lewis acids.
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Control Temperature: High temperatures accelerate polymerization. Conduct the reaction at the lowest effective temperature.
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Solvent Choice: The use of alcohols, such as methanol, can help suppress polymerization compared to aqueous environments.
Q3: I am observing byproducts with carbonyl functional groups in my analysis. What are they and how are they formed?
The presence of carbonyl-containing byproducts often results from the acid-catalyzed ring-opening of the furan ring. This is particularly prevalent when water is present in the reaction mixture. The furan ring can be hydrolyzed to form 1,4-dicarbonyl compounds. For instance, in the presence of water and an acid catalyst, furan can be converted to succinaldehyde.
To avoid ring-opening:
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Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark apparatus can help remove water as it forms during the reaction.
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Control pH: Avoid strongly acidic aqueous conditions which can catalyze the hydrolysis of the furan ring.
Q4: How does the choice of alkylating agent affect side reactions?
While traditional Friedel-Crafts alkylation using alkyl halides and a strong Lewis acid is common, it is often associated with polymerization. Alternative methods can offer better control. For example, palladium-catalyzed direct C-H alkylation using alkyl iodides provides a regioselective route to α-alkylfurans with good functional group tolerance and can avoid the harsh acidic conditions that lead to polymerization. Alkylation via lithiation of the furan ring followed by reaction with an alkyl halide is another strategy, though side reactions like lithium-halogen exchange can occur.
Troubleshooting Guides
Issue 1: Low Yield of Alkylated Furan and Significant Polymer Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Strong Acid Catalyst | Switch to a milder catalyst such as a solid acid (e.g., Amberlyst-15), phosphoric acid, or boron trifluoride. | Strong Lewis acids like AlCl₃ are known to aggressively promote furan polymerization. |
| High Reaction Temperature | Lower the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and byproduct formation. | Elevated temperatures can significantly increase the rate of polymerization. |
| Aqueous Conditions | Use anhydrous solvents and reagents. Consider adding a dehydrating agent or using a Dean-Stark apparatus. | Water can contribute to polymerization pathways, especially in the presence of acid. |
| High Substrate Concentration | Maintain a low concentration of the furan substrate. This can be achieved by slow addition of the furan to the reaction mixture. | Lower concentrations can reduce the rate of intermolecular polymerization reactions. |
Issue 2: Presence of Ring-Opened Byproducts (e.g., 1,4-dicarbonyls)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Ensure strictly anhydrous conditions. Dry solvents and reagents thoroughly before use. | Water is a key reactant in the acid-catalyzed hydrolysis of the furan ring. |
| Strongly Acidic Aqueous Conditions | If an acid is necessary, use a non-aqueous system or a solid acid catalyst that minimizes interaction with water. | Aqueous acids directly facilitate the ring-opening mechanism. |
| Extended Reaction Times | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product. | Prolonged exposure to acidic conditions can increase the likelihood of ring-opening. |
Quantitative Data Summary
The following table summarizes the effect of solvent on furan conversion and byproduct formation in an acid-catalyzed reaction.
| Solvent | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (wt%) | Key Observation | Reference |
| Water | 100 | <1 | ~90 | Polymerization is the dominant reaction pathway. | |
| Methanol | Not specified | Enhanced | Significantly suppressed | Methanol suppresses polymerization and favors the formation of other products. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymerization in Acid-Catalyzed Alkylation
This protocol is a representative example for the alkylation of furan with an alkene using a solid acid catalyst to minimize polymerization.
Materials:
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Furan
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Alkene (e.g., 1-octene)
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Solid acid catalyst (e.g., Amberlyst-15)
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Anhydrous solvent (e.g., toluene)
Procedure:
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Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet for an inert atmosphere.
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Add the solid acid catalyst to the flask.
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Add the anhydrous solvent, followed by the furan.
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Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80°C).
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Slowly add the alkene to the reaction mixture over a period of 1-2 hours using a syringe pump.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the solid acid catalyst.
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Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any residual acidity.
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Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Visualizations
References
Optimizing reaction conditions for 2-Dodecylfuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-dodecylfuran.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main approaches for the synthesis of this compound:
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Two-Step Acylation-Reduction: This is a classic and common method that involves the Friedel-Crafts acylation of furan with dodecanoyl chloride to form 2-dodecanoylfuran, followed by the reduction of the ketone to yield this compound. This method avoids polyalkylation, which can be an issue with direct alkylation.
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Direct Alkylation: This method involves the direct reaction of furan with a C12 electrophile, such as 1-dodecene. This approach is more atom-economical but can be prone to side reactions and may require specific catalysts to achieve good selectivity.
Q2: Why is Friedel-Crafts alkylation of furan often problematic?
A2: Direct Friedel-Crafts alkylation of furan can be challenging due to the high reactivity of the furan ring, which makes it sensitive to the strong Lewis acids typically used as catalysts.[1] This can lead to undesirable side reactions such as polymerization and ring-opening.[1] The product, this compound, is also more reactive than furan itself, which can lead to polyalkylation.
Q3: What are the advantages of the acylation-reduction route?
A3: The acylation-reduction pathway offers better control over the reaction. The acyl group introduced in the first step is deactivating, which prevents further reactions on the furan ring, thus avoiding polyacylation.[2] The resulting 2-dodecanoylfuran is a stable intermediate that can be purified before the final reduction step.
Q4: What are some common challenges encountered during the purification of this compound?
A4: Purification of this compound can be challenging due to its high boiling point and potential sensitivity to acidic conditions. Standard silica gel chromatography can sometimes lead to decomposition if the furan derivative is acid-sensitive. Using deactivated or neutral silica gel, or alternative purification techniques like vacuum distillation, is recommended.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of Furan with Dodecanoyl Chloride
| Possible Cause | Troubleshooting Steps |
| Degradation of Furan Ring | Furan is sensitive to strong Lewis acids like AlCl₃.[1] Use milder Lewis acid catalysts such as BF₃·OEt₂ or heterogeneous catalysts.[1] |
| Catalyst Inactivation | The Lewis acid can form a complex with the product, 2-dodecanoylfuran, leading to catalyst inactivation. Using a stoichiometric amount of the catalyst may be necessary. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures, while high temperatures can promote side reactions. Optimize the temperature, starting at a lower temperature and gradually increasing it while monitoring the reaction progress. |
| Impure Reactants | Ensure that furan and dodecanoyl chloride are pure and dry. Moisture can deactivate the Lewis acid catalyst. |
Problem 2: Incomplete Reduction of 2-Dodecanoylfuran
| Possible Cause | Troubleshooting Steps |
| Ineffective Reducing Agent (Clemmensen Reduction) | The zinc amalgam may not be sufficiently activated. Ensure proper preparation of the zinc amalgam. The reaction is also sensitive to the concentration of hydrochloric acid. |
| Steric Hindrance (Wolff-Kishner Reduction) | Sterically hindered ketones can be difficult to reduce. Using a pre-formed hydrazone or modified reaction conditions (e.g., Huang-Minlon modification) with a high-boiling solvent like diethylene glycol can improve yields. |
| Base-Sensitive Substrate (Wolff-Kishner Reduction) | The highly basic conditions of the Wolff-Kishner reduction can be problematic for base-sensitive substrates. The Clemmensen reduction, which is performed under acidic conditions, is a suitable alternative in such cases. |
Problem 3: Side Product Formation in Direct Alkylation of Furan with 1-Dodecene
| Possible Cause | Troubleshooting Steps |
| Isomerization of 1-Dodecene | The catalyst can promote the isomerization of 1-dodecene to internal alkenes, leading to the formation of various dodecylfuran isomers. Catalyst choice is crucial to minimize this side reaction. |
| Polyalkylation | The alkylated furan product is more nucleophilic than furan, making it susceptible to further alkylation. Using a large excess of furan relative to 1-dodecene can help to minimize polyalkylation. |
| Diels-Alder Reaction | Furan can undergo a self-Diels-Alder reaction, especially at higher temperatures, leading to byproducts like benzofuran. Optimizing the reaction temperature is key to minimizing this side reaction. |
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Furan
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 2-Acylfuran (%) | Reference |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | - | Varies | Good to Excellent | |
| BF₃·OEt₂ | Aliphatic Anhydrides | - | Varies | Moderate | |
| Yb(OTf)₃ | Acyl Chlorides | [BPy][BF₄] | Room Temp | High | |
| Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | - | Optimized | 88% Conversion |
Table 2: Conditions for the Reduction of Aryl-Alkyl Ketones
| Reduction Method | Reagents | Conditions | Substrate Suitability | Reference |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Effective for aryl-alkyl ketones; not suitable for acid-sensitive substrates. | |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH, high-boiling solvent (e.g., diethylene glycol) | High temperature (140-200°C) | Suitable for base-stable substrates; complementary to Clemmensen reduction. |
Experimental Protocols
Protocol 1: Synthesis of 2-Dodecanoylfuran via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place furan and a suitable solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add a mild Lewis acid catalyst (e.g., BF₃·OEt₂).
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Acylating Agent Addition: Add a solution of dodecanoyl chloride in the same solvent dropwise to the stirred mixture.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
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Work-up: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude 2-dodecanoylfuran by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of 2-Dodecanoylfuran to this compound (Wolff-Kishner Reduction)
This protocol is a general guideline and may require optimization.
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Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, mix 2-dodecanoylfuran, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol. Heat the mixture to form the hydrazone.
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Reduction: Add a strong base, such as potassium hydroxide pellets, to the mixture.
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Distillation: Heat the reaction mixture to a higher temperature (around 200°C) to distill off water and excess hydrazine.
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Reaction Completion: Continue heating until the evolution of nitrogen gas ceases.
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Work-up: Cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., ether).
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Purification: Wash the organic layer with dilute acid and then with water. Dry the organic layer and remove the solvent. Purify the this compound by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
References
Troubleshooting low yields in Friedel-Benary furan synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the Friedel-Benary synthesis of furans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low & Inconsistent Yields
Question 1: My Friedel-Benary synthesis is resulting in a very low yield or failing completely. What are the most common causes?
Answer: Low yields in the Friedel-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, can often be attributed to several key factors.[1] These include the purity of your starting materials, the choice of base, reaction temperature, and potential side reactions. A systematic approach to troubleshooting these variables is crucial for improving your yield.
Question 2: How critical is the purity of the α-halo ketone and β-dicarbonyl compound?
Answer: The purity of your starting materials is paramount.
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α-Halo Ketones: These compounds can be unstable and may decompose upon storage. Impurities, such as mesityl oxide in commercial chloroacetone, can interfere with the reaction. It is often recommended to use freshly prepared or purified α-halo ketones.
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β-Dicarbonyl Compounds: Impurities in the β-dicarbonyl compound can also lead to the formation of side products, consuming your reactants and lowering the yield of the desired furan.
Question 3: I suspect my starting materials are impure. What are the recommended purification methods?
Answer: For a detailed protocol on the purification of a common α-halo ketone, chloroacetone, please refer to the "Experimental Protocols" section below. In general, distillation is a common method for purifying liquid α-halo ketones. For solid β-dicarbonyl compounds, recrystallization is often effective.
Question 4: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?
Answer: Several side reactions can compete with the desired furan synthesis:
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Hydrolysis: If you are using a β-ketoester and a strong base (e.g., NaOH, NaOEt), you may be hydrolyzing your ester functional group.[2]
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Self-condensation: The starting materials may undergo self-condensation reactions in the presence of a base.
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Alternative Reaction Pathway: The reaction can sometimes proceed through an initial alkylation to form a tricarbonyl intermediate. This intermediate may then cyclize via a Paal-Knorr-type reaction under acidic conditions, potentially leading to a different furan isomer than expected from the Feist-Benary pathway.[3]
Reaction Conditions
Question 5: How does the choice of base affect the reaction yield?
Answer: The selection of the base is a critical parameter. Strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can lead to side reactions such as the hydrolysis of ester groups in the β-dicarbonyl compound. Milder, non-nucleophilic bases like pyridine or triethylamine are generally preferred to minimize these unwanted reactions.
Question 6: What is the optimal temperature and reaction time?
Answer: The ideal temperature and reaction time will depend on the specific substrates being used. However, prolonged heating at high temperatures can lead to the decomposition of both the starting materials and the furan product. It is highly recommended to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and to avoid unnecessary heating.
Question 7: Does the choice of solvent impact the reaction?
Answer: Yes, the solvent can influence the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), as well as alcohols like ethanol, are commonly used. The solvent should be chosen to ensure good solubility of the reactants. In some cases, the reaction can be performed neat (without a solvent).
Data Presentation
The following tables summarize the impact of different bases and solvents on the yield of the Friedel-Benary synthesis. Please note that these are illustrative examples and yields can vary significantly based on the specific substrates and reaction conditions.
Table 1: Illustrative Yields with Different Bases for the Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Triethylamine | Neat | Reflux | 4 | ~65-75 | A commonly used mild base that generally gives good yields. |
| Pyridine | Ethanol | Reflux | 6 | ~60-70 | Another effective mild base. |
| Sodium Ethoxide | Ethanol | Room Temp | 12 | Variable | Higher risk of ester hydrolysis, potentially leading to lower yields of the desired ester product. |
| Sodium Hydroxide | Ethanol/Water | 50 | 8 | Low | Significant hydrolysis of the ethyl ester is expected, leading to the carboxylic acid and reducing the yield of the target molecule. |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes and does not represent a direct comparative study.
Table 2: Illustrative Yields in Different Solvents for the Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate with Triethylamine
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Neat (No Solvent) | Reflux | 4 | ~65-75 | Often a good starting point, avoiding solvent-related side reactions and simplifying workup. |
| Ethanol | Reflux | 6 | ~60-70 | A common protic solvent that can facilitate the reaction. |
| Tetrahydrofuran (THF) | Reflux | 8 | ~55-65 | A polar aprotic solvent that can be effective. |
| Dimethylformamide (DMF) | 100 | 5 | ~50-60 | A high-boiling polar aprotic solvent; care must be taken to avoid product decomposition at higher temperatures. |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes and does not represent a direct comparative study.
Experimental Protocols
Representative Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol describes the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate from ethyl acetoacetate and chloroacetone using triethylamine as the base.
Materials:
-
Ethyl acetoacetate
-
Chloroacetone (freshly distilled)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and triethylamine (1.2 equivalents).
-
Slowly add freshly purified chloroacetone (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.
Purification of Commercial Chloroacetone
Commercial chloroacetone may contain impurities like mesityl oxide that can hinder the reaction. Here is a general procedure for its purification.
Materials:
-
Commercial chloroacetone
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (dilute)
-
Diethyl ether
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask, treat the commercial chloroacetone with an acidified solution of potassium permanganate (KMnO₄). The permanganate will oxidize the mesityl oxide impurity to a diol.
-
After the oxidation is complete (indicated by the disappearance of the purple permanganate color), separate the chloroacetone from the aqueous layer. This can be facilitated by extraction with diethyl ether.
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent and then purify the chloroacetone by distillation. Collect the fraction boiling at approximately 119 °C.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields.
Caption: Reaction mechanism and potential side reactions.
References
Technical Support Center: Stability of Furan-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing compounds. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of the furan ring in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the furan ring in acidic and basic conditions?
A1: The furan ring is notably unstable in acidic conditions, where it is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2] This process is often initiated by the protonation of the furan ring at the α-carbon (the carbon atom adjacent to the oxygen), which is typically the rate-limiting step.[1][2] This instability can lead to polymerization or the formation of various degradation products.[1] While generally more stable in basic media compared to acidic conditions, furan rings can also degrade under the influence of strong bases, potentially forming insoluble materials. The overall stability is highly dependent on the nature and position of substituents on the furan ring.
Q2: How do substituents on the furan ring affect its stability?
A2: Substituents play a crucial role in the stability of the furan ring. Electron-withdrawing groups, such as carbonyl or fluoro-containing groups, at the α-position can significantly enhance the ring's stability under acidic conditions. Conversely, electron-releasing groups, like alkyl groups, can activate the ring, making it more susceptible to protonation and subsequent ring-opening or polymerization reactions. The type of substituent not only influences the rate of degradation but also dictates the reaction pathway and the nature of the degradation products formed.
Q3: My furan-containing compound is degrading during an acid-catalyzed reaction. What can I do to minimize this?
A3: To minimize the degradation of your furan-containing compound during an acid-catalyzed reaction, consider the following strategies:
-
Use Milder Acidic Conditions: Opt for weaker acids, lower acid concentrations, or buffered systems to maintain a less aggressive pH. Friedel-Crafts alkylations with strong acids, for instance, are often unsuccessful with furan due to its acid sensitivity. Milder catalysts like phosphoric acid or boron trifluoride may be more suitable for such reactions.
-
Temperature Control: Perform your reaction at the lowest effective temperature to slow down the rate of degradation.
-
Solvent Choice: The solvent can have a significant impact on stability. Polar aprotic solvents, such as dimethylformamide (DMF), have been observed to have a stabilizing effect on furan derivatives. Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.
-
Protecting Groups: If the reaction chemistry allows, consider the use of protecting groups to temporarily alter the electronic properties of the furan ring and enhance its stability.
Q4: What are the typical degradation products of furan ring opening?
A4: The acid-catalyzed ring-opening of furan typically leads to the formation of 1,4-dicarbonyl compounds. For instance, the hydrolysis of furan itself can yield succinaldehyde. Substituted furans will produce correspondingly substituted 1,4-dicarbonyl compounds. These initial degradation products can sometimes undergo further reactions, leading to a complex mixture of products.
Q5: Are there any analytical methods to monitor the stability of my furan-containing compound?
A5: Yes, several analytical techniques are well-suited for monitoring the stability of furan-containing compounds and identifying degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a powerful tool for quantitative analysis of the parent compound's disappearance and the appearance of degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used, particularly for volatile furan derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on any degradation products that are formed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of desired product in an acid-catalyzed reaction. | The furan ring in your starting material or product is degrading under the acidic conditions. | 1. Switch to a milder acid catalyst or reduce the catalyst loading. 2. Lower the reaction temperature. 3. Decrease the reaction time. 4. Consider performing the reaction in a polar aprotic solvent like DMF. |
| Formation of a dark, insoluble polymer during the reaction. | Acid-catalyzed polymerization of the furan ring is occurring. This is more common with electron-rich furans. | 1. Lower the reaction temperature significantly. 2. Reduce the concentration of the acid catalyst. 3. If possible, modify the substrate to include a mild electron-withdrawing group. |
| Compound degrades during aqueous workup or purification on silica gel. | The aqueous acidic wash is causing ring-opening, or the inherent acidity of standard silica gel is promoting degradation. | 1. Carefully neutralize acidic solutions during workup and minimize contact time. 2. For chromatography, use deactivated or neutral silica gel. Alternatively, add a small amount of a base like triethylamine (0.1-1%) to the eluent. 3. Explore non-chromatographic purification methods such as crystallization or distillation. |
| Inconsistent results in stability studies. | Variability in buffer preparation, temperature control, or sample handling. | 1. Ensure accurate and consistent preparation of buffer solutions. 2. Use a calibrated and stable incubator or water bath for temperature control. 3. Prepare a "time zero" (T₀) sample by immediately quenching the reaction to serve as a baseline. |
Data Presentation
The stability of the furan ring is highly dependent on its substitution pattern and the specific reaction conditions. Below is a summary of available quantitative data to illustrate these differences.
Table 1: First-Order Rate Constants for the Acid-Catalyzed Hydrolysis of Furan and a Substituted Furan in Aqueous Perchloric Acid at 25°C
| Compound | H₀ | k (s⁻¹) | Reference |
| Furan | -0.99 | 1.1 x 10⁻⁴ | |
| 2,5-Dimethylfuran | -2.96 | 1.8 x 10⁻⁴ |
H₀ is the Hammett acidity function.
Table 2: Kinetic Data for the Acid-Catalyzed Decomposition of 2-Hydroxyacetylfuran (2-HAF) in Water
| Temperature (°C) | Acid | Acid Concentration (M) | Rate Constant (M⁻¹ min⁻¹) | Activation Energy (kJ/mol) | Reference |
| 170 | H₂SO₄ | 1.37 | 0.16 | 98.7 ± 2.2 | |
| 170 | HCl | 1.37 | 0.23 | 98.7 ± 2.2 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Furan Compound Stability at Different pH Values
This protocol outlines a general method for evaluating the stability of a furan-containing compound across a range of pH values.
1. Materials and Reagents:
-
Furan-containing compound of interest
-
Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 9, 12)
-
A suitable organic solvent for the stock solution in which the compound is stable (e.g., acetonitrile or DMF)
-
Internal standard (IS) - a stable, non-reactive compound
-
Quenching solution (e.g., a strong base to neutralize acidic samples or a strong acid for basic samples)
-
HPLC or LC-MS system with a suitable column and mobile phase
2. Preparation of Solutions:
-
Prepare a stock solution of your furan-containing compound in the chosen organic solvent at a known concentration.
-
Prepare a stock solution of the internal standard in the same solvent.
3. Experimental Setup:
-
For each pH condition, dispense a known volume of the buffer solution into a series of labeled vials.
-
Add a small aliquot of the furan compound stock solution and the internal standard stock solution to each vial to achieve the desired final concentrations.
-
Prepare a "time zero" (T₀) sample for each pH by immediately adding the quenching solution and then diluting with the mobile phase for analysis.
-
Incubate the remaining vials at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C).
4. Sampling and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a vial for each pH condition.
-
Immediately quench the reaction by adding the appropriate quenching solution.
-
Analyze all samples (including T₀) by HPLC or LC-MS.
-
Calculate the percentage of the furan compound remaining at each time point relative to the T₀ sample, using the peak area ratio to the internal standard for normalization.
5. Data Analysis:
-
Plot the percentage of the compound remaining versus time for each pH condition.
-
From these plots, you can determine the degradation rate constant (k) and the half-life (t₁/₂) of your compound under each condition.
Mandatory Visualization
Caption: Acid-catalyzed ring-opening mechanism of furan.
Caption: Workflow for assessing furan compound stability.
References
Technical Support Center: Purification of Acid-Sensitive Furan Compounds
Welcome to the technical support center for the purification of acid-sensitive furan compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable, yet often unstable, molecules.
Frequently Asked Questions (FAQs)
Q1: Why are my furan compounds so sensitive to acid?
Furan and its derivatives are susceptible to degradation in the presence of acid. The core issue lies in the chemistry of the furan ring, which is prone to acid-catalyzed hydrolysis and ring-opening.[1][2] The process begins when the furan ring is protonated, leading to a loss of aromaticity.[1] This makes the ring susceptible to nucleophilic attack by water or other nucleophiles present, initiating a ring-opening cascade to form unsaturated 1,4-dicarbonyl compounds.[1] These intermediates are highly reactive and can undergo further reactions, including polymerization, often resulting in the formation of insoluble, colored materials.[1] This instability is a primary cause of decomposition during standard silica gel chromatography, as silica gel is inherently acidic.
Q2: What are the primary challenges I should anticipate when purifying furan compounds?
Researchers commonly face several challenges stemming from the inherent instability of the furan nucleus:
-
Acid-Catalyzed Degradation: As detailed above, this is the most frequent issue, especially during silica gel chromatography.
-
Oxidation: In the presence of air and light, some furans can form unstable peroxides that can trigger polymerization.
-
Thermal Instability: Many furan derivatives are thermally labile, meaning they can decompose or polymerize at the elevated temperatures required for distillation.
-
Polymerization: Degradation products, or the furan ring itself, can polymerize, leading to low yields and the formation of intractable tars.
Q3: How can I minimize the degradation of my furan compound during purification?
Several strategies can be employed to enhance the stability of furan derivatives during purification:
-
Neutralize Acidic Media: When using silica gel for chromatography, pre-treat or "neutralize" it by using an eluent containing a small amount of a base, such as triethylamine (~0.1-1%).
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil, as an alternative to the more acidic silica gel.
-
Work at Low Temperatures: Whenever possible, perform purification steps at reduced temperatures. This is especially critical for chromatography and distillation.
-
Use an Inert Atmosphere: To prevent oxidation, conduct all purification steps under an inert atmosphere of nitrogen or argon.
-
Add Stabilizers: For distillations, adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can prevent polymerization.
-
Employ Protecting Groups: In the context of a multi-step synthesis, the furan ring can be temporarily protected, for example, through a Diels-Alder reaction, to mask its reactivity during other transformations. Functional groups on the furan, like carbonyls or hydroxyls, can also be protected using acetals or ethers, respectively, to enhance stability.
Troubleshooting Guides
Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or turns dark on the column | Acid-catalyzed decomposition on silica gel. | • Neutralize the silica gel with a triethylamine solution before use.• Switch to a neutral or basic stationary phase like alumina.• Use a less polar eluent system to decrease retention time on the column. |
| Low or no recovery of the furan compound | • On-column decomposition.• Irreversible adsorption to the stationary phase. | • Employ a less acidic stationary phase (neutral alumina, deactivated silica).• Decrease the amount of material loaded onto the column.• Elute the compound more quickly with a stronger (more polar) solvent system. |
| Appearance of new, unexpected peaks in fractions | On-column reaction or rearrangement of the furan compound. | • Confirm the stability of your compound to the chosen solvent and stationary phase by performing a 2D TLC analysis before scaling up.• Consider a different purification technique like crystallization or distillation. |
Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product darkens or polymerizes in the distillation flask | • Thermal decomposition.• Acid- or base-catalyzed polymerization. | • Use vacuum distillation to lower the boiling point and reduce thermal stress.• Add a polymerization inhibitor like BHT to the distillation flask.• Ensure all glassware is meticulously cleaned to remove any acidic or basic residues. |
| Low yield of distilled product | • Polymerization in the flask or condenser.• Co-distillation with a high-boiling impurity. | • Use a short-path distillation apparatus to minimize the surface area and time the compound spends at high temperature.• Ensure efficient cooling in the condenser.• Check the purity of the crude material before distillation to identify potential co-distillates. |
Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals | The compound's melting point is lower than the boiling point of the solvent. | • Use a lower-boiling solvent or a carefully selected solvent mixture.• Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Discoloration of crystals upon standing | Oxidation or slow decomposition in the presence of air and light. | • Dry the purified crystals thoroughly and store them under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| No crystals form upon cooling | • The solution is too dilute.• The solution is supersaturated but requires nucleation.• The compound is too soluble in the chosen solvent. | • Evaporate some of the solvent to increase the concentration and try cooling again.• Induce crystallization via scratching or seeding.• Select a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
Quantitative Data Summary
The efficiency of a given purification method can vary significantly based on the specific furan compound and the nature of the impurities. The following table provides a general comparison of common techniques.
| Purification Technique | Typical Purity | Typical Yield | Key Considerations |
| Neutralized Flash Chromatography | >95% | 60-90% | Effective for removing impurities with different polarities. Yield can be affected by irreversible adsorption or minor decomposition. |
| Crystallization | >99% | 50-85% | Excellent for achieving high purity if a suitable solvent is found. Yield is dependent on the solubility difference at high and low temperatures. |
| Vacuum Distillation | >98% | 70-95% | Best for thermally stable, volatile liquid furans. Risk of thermal decomposition for more sensitive compounds. |
| Preparative HPLC | >99% | 40-80% | Offers high resolution for difficult separations but can be costly and time-consuming for large scales. Acidic mobile phases (e.g., with TFA) can cause degradation. |
Experimental Protocols
Protocol 1: Purification by Neutralized Flash Chromatography
This protocol is designed for acid-sensitive furan compounds that would otherwise decompose on standard silica gel.
Methodology:
-
Eluent Preparation: Prepare the desired eluent system (e.g., Ethyl Acetate/Hexane). Add triethylamine (Et₃N) to the mixture to a final concentration of 0.5-1% (v/v). This neutralized eluent will be used for the entire procedure.
-
Column Packing:
-
Prepare a slurry of silica gel in the neutralized eluent.
-
Pack a flash chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude furan compound in a minimum amount of the neutralized eluent or a suitable solvent like dichloromethane.
-
Load the sample solution onto the top of the column.
-
-
Elution:
-
Elute the column with the neutralized eluent, applying positive pressure.
-
If necessary, gradually increase the polarity of the eluent to facilitate the elution of the compound.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a low temperature. The volatile triethylamine will be removed during this step.
-
Protocol 2: Purification by Stabilized Distillation
This protocol is suitable for thermally sensitive furan compounds that are prone to polymerization at elevated temperatures.
Methodology:
-
Preparation: To the crude furan compound in a round-bottom flask, add a catalytic amount of a polymerization inhibitor such as butylated hydroxytoluene (BHT) (e.g., 0.1 mol%).
-
Apparatus Setup: Assemble an apparatus for vacuum distillation. A short-path apparatus is recommended to minimize the time the compound spends at high temperatures.
-
Distillation:
-
Apply vacuum to the system.
-
Gently heat the flask in an oil bath to the boiling point of the compound at the applied pressure.
-
Collect the furan compound as it distills.
-
-
Storage: Store the purified furan under an inert atmosphere (nitrogen or argon) and in a dark, cool place to prevent degradation.
Visualizations
References
Identification and characterization of impurities in 2-Dodecylfuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Dodecylfuran. Our goal is to help you identify and characterize potential impurities in your experiments.
Troubleshooting Guide
Encountering unexpected results in your analysis of this compound? This guide provides insights into common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in Gas Chromatography (GC) analysis. | Synthesis-Related Impurities: Unreacted starting materials, byproducts from side reactions (e.g., dialkylated furans), or residual catalysts may be present. | Review the synthesis pathway for this compound. Common synthetic routes like Friedel-Crafts acylation or Grignard reactions can lead to specific byproducts. Purify the sample using column chromatography or distillation. |
| Degradation Products: Exposure to air, light, or elevated temperatures can cause oxidation or polymerization of this compound. | Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures. Consider adding an antioxidant like BHT if compatible with your application. | |
| Contamination: Solvents, glassware, or handling may introduce external contaminants. | Use high-purity solvents and meticulously clean all glassware. Run a blank analysis of your solvent to identify any background peaks. | |
| Poor peak shape or resolution in High-Performance Liquid Chromatography (HPLC). | Inappropriate Column or Mobile Phase: The selected stationary and mobile phases may not be optimal for separating this compound from its closely related impurities. | For a non-polar compound like this compound, a reverse-phase column (e.g., C18, C8) is generally suitable. Optimize the mobile phase composition, experimenting with different ratios of organic solvent (e.g., acetonitrile, methanol) and water. |
| Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute your sample and reinject. Develop a calibration curve to determine the optimal concentration range for your analysis. | |
| Difficulty in identifying unknown impurities by Mass Spectrometry (MS). | Low Abundance of Impurity: The concentration of the impurity may be below the detection limit of the instrument for confident identification. | Concentrate the sample or use a more sensitive ionization technique. If possible, try to synthesize the suspected impurity as a reference standard. |
| Isomeric Impurities: Impurities with the same mass-to-charge ratio (m/z) as this compound or other components can be difficult to distinguish by MS alone. | Rely on chromatographic separation. Isomers will likely have different retention times. High-resolution mass spectrometry (HRMS) can provide exact mass data to help differentiate compounds with the same nominal mass. | |
| Changes in the material's color or viscosity over time. | Polymerization: 2-Alkylfurans can be susceptible to acid-catalyzed polymerization, leading to the formation of higher molecular weight oligomers and polymers. | Ensure the storage container is free of acidic residues. Store in a neutral environment. If the material has been exposed to acidic conditions, it may need to be repurified. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercially available this compound?
A1: Impurities in this compound can generally be categorized into two types:
-
Synthesis-Related Impurities: These depend on the manufacturing process. Common routes include Friedel-Crafts acylation followed by reduction, or Grignard reactions. Potential impurities could include:
-
Unreacted starting materials (e.g., furan, dodecanoyl chloride, dodecyl bromide).
-
Byproducts such as other isomers (e.g., 3-dodecylfuran) or dialkylated furans.
-
Residual solvents from the synthesis and purification process.
-
-
Degradation Products: this compound can degrade over time, especially when exposed to air and light. Common degradation pathways include:
-
Oxidation: The furan ring is susceptible to oxidation, which can lead to the formation of ring-opened products, hydroperoxides, or further oxidized species like 2-dodecanoylfuran.
-
Polymerization: Under certain conditions (e.g., presence of acid), furan derivatives can polymerize.[1]
-
Q2: What analytical techniques are best suited for purity assessment of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for analyzing volatile and semi-volatile compounds like this compound.[2] It provides excellent separation and allows for the identification of impurities through their mass spectra. High-Performance Liquid Chromatography (HPLC), typically with a UV or MS detector, can also be used, especially for less volatile degradation products or for quantitative analysis.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of analytical techniques is often necessary for unambiguous identification:
-
GC-MS: Provides the retention time and mass spectrum. The fragmentation pattern can give clues about the structure of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the impurity, allowing for the calculation of its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure. This often requires isolation of the impurity in sufficient quantity and purity.
-
Synthesis of a Reference Standard: Synthesizing the suspected impurity and comparing its analytical data (retention time, mass spectrum, NMR) with the unknown provides the most definitive identification.
Q4: Are there any specific storage conditions to minimize the formation of impurities?
A4: Yes, to maintain the purity of this compound, it is recommended to:
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protect it from light by using an amber vial or storing it in a dark place.
-
Store at low temperatures (refrigerated or frozen) to slow down potential degradation reactions.
-
Avoid contact with acids, which can catalyze polymerization.
Quantitative Data Summary
While specific data for impurities in this compound is not widely published, the following table provides a general guideline for acceptable impurity levels based on common practices in the pharmaceutical and fine chemical industries.
| Impurity Type | Typical Reporting Threshold | Typical Identification Threshold | Typical Qualification Threshold |
| Organic Impurities | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
| Residual Solvents | Dependent on solvent toxicity (as per ICH Q3C guidelines) | N/A | N/A |
Thresholds are given as a percentage of the active substance.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used for the analysis of this compound and is particularly useful for non-volatile or thermally sensitive impurities.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration.
-
-
HPLC Parameters (Example):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm) or a Mass Spectrometer.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
The retention times of any impurity peaks are recorded for further investigation.
-
Visualizations
Caption: Workflow for Impurity Identification in this compound.
References
Validation & Comparative
Unveiling the Antimicrobial Potential of Furan Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This guide provides an objective comparison of the antimicrobial performance of different furan-based compounds, supported by experimental data, detailed methodologies for key validation assays, and a visual representation of a key mechanism of action.
Comparative Antimicrobial Efficacy of Furan Derivatives
The antimicrobial potency of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of furan derivatives against representative bacterial and fungal strains, offering a snapshot of their comparative efficacy. A lower MIC value indicates greater antimicrobial activity.
| Furan Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference Compound |
| Furan-Chalcones | 1-(5-(4-bromophenyl)furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 256 | Amoxicillin |
| 1-(5-(2,4-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 256 | Amoxicillin | |
| 1-(5-(4-bromophenyl)furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 512 | Amoxicillin | |
| 1-(5-(2,4-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 1024 | Amoxicillin | |
| 2(5H)-Furanones | Furanone derivative F131 | Staphylococcus aureus (clinical isolates) | 8 - 16 | - |
| Furanone derivative F131 | Candida albicans (clinical isolates) | 32 - 128 | Fluconazole | |
| Halogenated 3-phenyl-5-acyloxymethyl derivatives | Candida albicans | 0.5 - 2 | Fluconazole | |
| Carbamothioyl-Furan-2-Carboxamides | Compound 4f | Escherichia coli | 230 | Gentamicin |
| Compound 4f | Staphylococcus aureus | 295 | Gentamicin | |
| Compound 4f | Bacillus cereus | 250 | Gentamicin | |
| Compound 4a | Aspergillus niger | 120.7 | Doxorubicin | |
| Compound 4b | Candida albicans | 122.1 | Doxorubicin | |
| (E)-3-(furan-2-yl)acrylic acid | (E)-3-(furan-2-yl)acrylic acid | Candida albicans | 64 | Fluconazole |
| (E)-3-(furan-2-yl)acrylic acid | Candida tropicalis | 128 | Fluconazole | |
| (E)-3-(furan-2-yl)acrylic acid | Candida parapsilosis | 256 | Fluconazole | |
| (E)-3-(furan-2-yl)acrylic acid | Candida glabrata | 512 | Fluconazole | |
| Naphthofuranquinones | TCH-1140 | Candida albicans ATCC 90029 | MIC not specified, potent activity observed | 5-FC, Fluconazole |
| TCH-1142 | Candida albicans ATCC 10231 | MIC not specified, potent activity observed | 5-FC, Fluconazole |
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial activity assessment, standardized experimental protocols are crucial. Below are detailed methodologies for two key assays cited in the evaluation of furan derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[1]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Create serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial Inoculum: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the test compound) to verify microbial growth and a negative control (broth only) to check for sterility.
2. Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Incubate the plate at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.
3. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity. The MIC is defined as the lowest concentration of the furan derivative that completely inhibits the visible growth of the microorganism.[1]
MTT Assay for Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of new antimicrobial compounds to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow the cells to adhere.
2. Compound Treatment:
-
Prepare serial dilutions of the furan derivative in a complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Mechanism of Action: Quorum Sensing Inhibition by Furanones
Several furanone derivatives exert their antimicrobial effects not by directly killing the pathogens but by interfering with their cell-to-cell communication systems, a process known as quorum sensing (QS).[2][3] This anti-virulence approach is a promising strategy to combat bacterial infections while potentially reducing the selective pressure for resistance development.
In many Gram-negative bacteria, the quorum sensing system relies on the production of N-acyl-homoserine lactone (AHL) signaling molecules.[2] These molecules, upon reaching a certain concentration, bind to intracellular receptor proteins (e.g., LasR in Pseudomonas aeruginosa). This complex then acts as a transcriptional regulator, activating the expression of genes responsible for virulence factors and biofilm formation. Brominated furanones, which are structural analogs of AHLs, can competitively bind to these receptor proteins. This binding prevents the native AHLs from activating their targets, thereby disrupting the entire signaling cascade and suppressing the expression of virulence factors.
References
- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - ProQuest [proquest.com]
A Comparative Study of Furan-Based Surfactants and Conventional Surfactants
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel excipients with enhanced performance and improved safety profiles is a cornerstone of pharmaceutical research and development. Surfactants, essential components in a vast array of formulations, are a key area of innovation. This guide provides a detailed comparison of emerging furan-based surfactants and their conventional counterparts, offering insights into their performance, supported by experimental data, to aid in the selection of optimal agents for drug delivery and other applications.
Introduction to Furan-Based and Conventional Surfactants
Furan-based surfactants are a novel class of amphiphilic molecules derived from renewable biomass sources, such as sugars.[1][2] Their defining feature is the presence of a furan ring, a five-membered aromatic heterocycle, which serves as a key structural component of the hydrophilic or hydrophobic moiety.[3] The growing interest in these surfactants stems from their potential for improved performance characteristics, favorable environmental profile, and tunable properties.[1][4]
Conventional surfactants are a well-established and diverse group of compounds widely used in the pharmaceutical, cosmetic, and chemical industries. They are typically classified based on the charge of their hydrophilic head group into four main categories: anionic, cationic, non-ionic, and zwitterionic. These surfactants have a long history of use and a well-documented performance profile in various applications, including solubilization of poorly soluble drugs, emulsification, and as wetting agents.
Comparative Performance Data
The following tables summarize key performance parameters for representative furan-based and conventional surfactants based on available experimental data. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. A lower CMC indicates greater efficiency in reducing surface tension. Surface tension at the CMC (γCMC) reflects the maximum surface tension reduction a surfactant can achieve.
| Surfactant Type | Surfactant Name | Alkyl Chain Length | CMC (mM) | γCMC (mN/m) | Reference |
| Furan-Based (Anionic) | Oleo-Furan Sulfonate (OFS-12) | C12 | ~1.2 (720 ppm) | N/A | |
| Sulfonated Alkyl Furoate (SAF-12) | C12 | N/A | ~34.2 | ||
| Conventional (Anionic) | Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 | ~38 | |
| Linear Alkylbenzene Sulfonate (LAS) | C12 | ~1.1 (460 ppm) | ~44.8 | ||
| Furan-Based (Non-ionic) | C8-F-EO9 | C8 | ~1.5 | ~30 | |
| C12-F-EO9 | C12 | ~0.05 | ~32 | ||
| Conventional (Non-ionic) | Triton X-100 | C8 (octylphenol) | ~0.2-0.9 | ~30 | |
| Brij L23 (C12E23) | C12 | ~0.09 | ~38 | ||
| Furan-Based (Cationic) | HMF-derived SAIL (Morpholinium) | C12 | Lower than conventional | N/A | |
| Conventional (Cationic) | Cetyltrimethylammonium Bromide (CTAB) | C16 | ~1 | ~36 |
N/A: Data not available in the cited sources.
Table 2: Krafft Temperature and Hard Water Stability
The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. Below this temperature, the surfactant is less effective. Hard water stability is crucial for performance in the presence of divalent cations like Ca²⁺ and Mg²⁺.
| Surfactant Type | Surfactant Name | Krafft Temperature (°C) | Hard Water Stability (Ca²⁺ tolerance, ppm) | Reference |
| Furan-Based (Anionic) | Oleo-Furan Sulfonate (OFS-12) | 30 | >10,000 | |
| Sulfonated Alkyl Furoate (SAF-12) | Significantly improved over SDS | High | ||
| Conventional (Anionic) | Sodium Dodecyl Sulfate (SDS) | 8 | 10-100 | |
| Linear Alkylbenzene Sulfonate (LAS) | 58 (for C12) | 10-100 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of surfactant performance. Below are protocols for key experiments.
Determination of Critical Micelle Concentration (CMC)
a) By Surface Tension Measurement (Du Noüy Ring Method)
This method relies on measuring the surface tension of surfactant solutions at various concentrations.
-
Apparatus: Tensiometer (e.g., Krüss K100).
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations.
-
Measure the surface tension of each solution using the Du Noüy ring method. The platinum ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring is proportional to the surface tension.
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the inflection point of the curve, where the surface tension plateaus.
-
b) By Conductivity Measurement
This technique is suitable for ionic surfactants and measures the change in electrical conductivity of the solution with increasing surfactant concentration.
-
Apparatus: Conductometer.
-
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the specific conductance of each solution.
-
Plot the specific conductance against the surfactant concentration.
-
Two linear regions with different slopes will be observed. The intersection of these two lines corresponds to the CMC.
-
Evaluation of Foaming Properties (ASTM D1173)
This standard test method, also known as the Ross-Miles method, is used to determine the foaming characteristics of a surfactant solution.
-
Apparatus: A jacketed glass receiver with specific dimensions and a calibrated pipette.
-
Procedure:
-
A 200 mL solution of the surfactant at a specified concentration and temperature is poured from a height of 90 cm into a glass receiver containing 50 mL of the same solution.
-
The initial foam height is measured immediately after the addition of the solution.
-
The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.
-
Assessment of Biodegradability (OECD 301)
The OECD 301 series of tests are used to determine the ready biodegradability of organic chemicals.
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.
-
Methods:
-
OECD 301B (CO₂ Evolution Test): Measures the carbon dioxide produced during biodegradation.
-
OECD 301D (Closed Bottle Test): Measures the consumption of dissolved oxygen.
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of theoretical degradation (e.g., 60% of theoretical CO₂ production in the OECD 301B test) within a 28-day period and within a 10-day window.
Cytotoxicity Assays
These assays are critical for evaluating the biocompatibility of surfactants for pharmaceutical applications.
a) MTT Assay (on Caco-2 cells)
This colorimetric assay assesses cell metabolic activity.
-
Procedure:
-
Caco-2 cells are seeded in 96-well plates and allowed to adhere and grow.
-
The cells are then exposed to various concentrations of the surfactant for a specified period.
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
b) Hemolysis Assay
This assay determines the lytic effect of surfactants on red blood cells.
-
Procedure:
-
A suspension of red blood cells is incubated with various concentrations of the surfactant.
-
After incubation, the samples are centrifuged to pellet intact cells.
-
The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
The percentage of hemolysis is calculated relative to a positive control (100% lysis).
-
Mandatory Visualizations
Synthesis of Oleo-Furan Sulfonate (OFS) Surfactants
Caption: Synthesis of Oleo-Furan Sulfonate (OFS) Surfactants.
Experimental Workflow for CMC Determination by Surface Tension
Caption: Workflow for CMC determination via surface tension.
Logical Relationship of Surfactant Properties and Applications
Caption: Surfactant properties influencing pharmaceutical use.
Discussion and Future Perspectives
The comparative data indicates that furan-based surfactants, particularly oleo-furan sulfonates, exhibit promising performance characteristics. Notably, their exceptional stability in hard water presents a significant advantage over conventional anionic surfactants like LAS and SDS. The tunability of their properties, such as CMC, by modifying the alkyl chain length and the degree of ethoxylation in non-ionic variants, offers a high degree of flexibility in formulation design.
For drug development professionals, the low cytotoxicity and high biodegradability of furan-based surfactants are particularly attractive features. While comprehensive toxicological data is still emerging, initial studies suggest a favorable safety profile. Their potential applications in solubilizing poorly water-soluble drugs and stabilizing nanoparticle drug delivery systems are areas of active research.
Conventional surfactants, however, benefit from a long history of use, extensive safety data, and established manufacturing processes. A wide variety of structures are commercially available, providing formulators with a broad palette of options to meet specific requirements.
Future research should focus on expanding the library of furan-based surfactants to include a wider range of cationic and zwitterionic structures. Direct, side-by-side comparative studies with a broad spectrum of conventional surfactants under standardized conditions are needed to provide a clearer picture of their relative performance. Furthermore, in-depth investigations into the in vivo behavior, biocompatibility, and efficacy of furan-based surfactants in various drug delivery systems will be crucial for their successful translation into clinical applications. The development of cost-effective and scalable synthesis routes will also be a key factor in their widespread adoption.
References
- 1. New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan based surfactants | Furan based surfactants, sustainable chemical products [bioatx.com]
A Comparative Performance Analysis: 2-Dodecylfuran Derivatives vs. Sodium Dodecyl Sulfate (SDS)
An Objective Guide for Researchers and Drug Development Professionals
The pursuit of high-performance, sustainable, and biocompatible surfactants is a cornerstone of innovation in drug formulation, biochemical assays, and advanced material science. While Sodium Dodecyl Sulfate (SDS) has long been the benchmark anionic surfactant, its petroleum-based origin and limitations in certain conditions, such as hard water, have driven the search for viable alternatives. Among the most promising are bio-based surfactants derived from 2-dodecylfuran, a molecule synthesized from renewable lignocellulosic feedstock.[1]
This guide provides a detailed, data-driven comparison of the performance characteristics of sulfonated oleo-furan surfactants (OFSs), derived from this compound, and the industry-standard, SDS.
Molecular Structure Overview
The fundamental difference in molecular architecture between furan-based surfactants and SDS dictates their physicochemical properties and performance. SDS is a linear alkyl sulfate, whereas the furan-based counterparts incorporate a furan ring, which enhances solubility and alters its interaction with ions and interfaces.[1]
Caption: Molecular structures of SDS and a representative sulfonated this compound.
Performance Comparison: Quantitative Data
Oleo-furan sulfonates (OFSs) have demonstrated superior performance in several key surfactant properties when compared to traditional surfactants like SDS and Linear Alkylbenzene Sulfonates (LAS).[1][2] Notably, furan-based surfactants exhibit a lower Critical Micelle Concentration (CMC), improved hard water stability, and faster wetting kinetics.[2]
| Property | Sulfonated this compound Derivative (Ca²⁺ Salt) | Sodium Dodecyl Sulfate (SDS) | Performance Advantage |
| Critical Micelle Concentration (CMC) | 210 ppm (approx. 0.4 mM) | 2390 ppm (8.3 mM) | Furan Surfactant (Higher efficiency) |
| Surface Tension at CMC (γCMC) | 25.4 mN/m | ~39 mN/m | Furan Surfactant (Greater surface activity) |
| Hard Water Tolerance (Ca²⁺) | > 2000 ppm | Low, precipitates in hard water | Furan Surfactant (Superior stability) |
| Wetting Time (ASTM D2281) | 14 seconds | Slower (typically >20s, varies with conditions) | Furan Surfactant (Faster kinetics) |
| Foam Stability (5 min height loss) | 11% | Variable, generally moderate to high | Comparable / Application Dependent |
| Biodegradability | Readily biodegradable | Readily biodegradable | Comparable (Both are biodegradable) |
| Feedstock | Renewable (Biomass) | Petrochemical / Oleochemical | Furan Surfactant (Sustainability) |
Experimental Protocols
The following are summaries of standard methodologies used to determine the key performance indicators listed in the comparison table.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
This protocol outlines the use of surface tensiometry, a common method for determining CMC. The CMC is identified as the concentration at which the surface tension of the solution ceases to decrease significantly with the addition of more surfactant.
Caption: Workflow for determining CMC and surface tension via tensiometry.
Methodology:
-
Solution Preparation: A concentrated stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made to cover a wide concentration range, both below and above the expected CMC.
-
Measurement: The surface tension of each solution is measured using a calibrated surface tensiometer. The Du Noüy ring method is a widely accepted technique where a platinum ring is pulled through the liquid interface.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC). The surface tension value at this concentration is the γCMC.
Evaluation of Foaming Properties (Ross-Miles Method)
This method is a standard for assessing the volume and stability of foam generated by a surfactant solution.
Methodology:
-
A specified volume of the surfactant solution at a set concentration (e.g., 0.1 wt%) is placed in a graduated, jacketed glass column.
-
An additional volume of the same solution is allowed to fall from a specified height into the column, generating foam.
-
The initial foam height is measured immediately after the addition is complete.
-
The foam height is measured again after a set time interval (e.g., 5 minutes) to assess foam stability. The percentage of foam height loss is then calculated.
Wetting Time Assessment (ASTM D2281)
This test determines the efficiency of a surfactant in wetting a textile material, which is indicative of its performance in applications like detergency.
Methodology:
-
A standard cotton skein (a small coil of yarn) is attached to a weight.
-
The assembly is dropped into a tall cylinder containing the surfactant solution at a specified concentration and temperature.
-
The time required for the skein to lose its buoyancy and begin to sink is measured. This duration is recorded as the wetting time.
Comparative Advantages and Applications
The data highlights a clear performance trade-off between furan-based surfactants and SDS, positioning the former as a high-performance, sustainable alternative.
Caption: Key performance advantages of each surfactant class.
Key Takeaways for Researchers:
-
Higher Efficiency: The significantly lower CMC of furan surfactants means that a much lower concentration is required to achieve the desired surface activity, which is advantageous for reducing formulation costs and minimizing environmental impact.
-
Enhanced Formulation Stability: The outstanding hard water tolerance of furan surfactants eliminates the need for costly chelating agents in formulations, making them ideal for applications where water hardness is a concern.
-
Sustainability: Derived from renewable biomass, furan-based surfactants offer a greener alternative to petroleum-derived products, aligning with the growing demand for sustainable chemistry.
-
SDS Remains Relevant: Despite the advantages of furan-based alternatives, SDS remains a cost-effective and well-characterized option for applications where hard water is not a factor and a strong foaming profile is desired.
References
Comparative Efficacy of 2-Dodecylfuran Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 2-Dodecylfuran against a panel of clinically relevant Gram-positive and Gram-negative bacteria. While specific experimental data on this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on the known antimicrobial activities of similar furan derivatives and compares it against established antibiotics. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Introduction to this compound
This compound is a furan derivative with a long alkyl chain. Furan-containing compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. While research has indicated that some furan derivatives exhibit antibacterial efficacy, particularly against Mycobacterium species, comprehensive studies detailing the broad-spectrum activity of this compound are not yet widely published.[1][2] This guide, therefore, presents a comparative framework using representative data and standardized methodologies to facilitate further investigation into this compound.
Comparative Antimicrobial Activity
To provide a contextual understanding of this compound's potential efficacy, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values against common Gram-positive and Gram-negative bacteria. These values are juxtaposed with the known MIC ranges for widely used broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. It is crucial to note that the MIC values for this compound are illustrative and require experimental validation.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Bacterial Species | Gram Stain | This compound (Hypothetical) | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus | Positive | 16 - 64 | 0.12 - 2 | 0.06 - 4 |
| Enterococcus faecalis | Positive | 32 - 128 | 0.25 - 4 | 4 - 128 |
| Escherichia coli | Negative | 64 - 256 | 0.008 - 1 | 0.12 - 8 |
| Pseudomonas aeruginosa | Negative | >256 | 0.06 - 8 | 0.25 - 16 |
| Klebsiella pneumoniae | Negative | 128 - 512 | 0.015 - 2 | 0.12 - 8 |
Note: The MIC values for Ciprofloxacin and Gentamicin are sourced from established literature and clinical data. The values for this compound are hypothetical and intended for comparative purposes only.
Experimental Protocols
The determination of MIC is a fundamental technique in assessing the antimicrobial activity of a compound.[3][4] The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.
Protocol: Broth Microdilution Method for MIC Determination
1. Materials and Reagents:
- Test compound (this compound)
- Reference antibiotics (e.g., Ciprofloxacin, Gentamicin)
- Bacterial strains (e.g., S. aureus, E. coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Sterile pipette tips and multichannel pipettes
2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound and the reference antibiotics in a suitable solvent. b. Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 μL.
4. Inoculation and Incubation: a. Add 50 μL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a growth control well (bacteria in CAMHB without any antimicrobial agent) and a sterility control well (CAMHB only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
Visualizing Experimental Workflow and Potential Mechanisms
To further elucidate the experimental process and conceptualize the potential mode of action of antimicrobial compounds, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Conceptual Diagram of Potential Antimicrobial Mechanisms of Action.
Conclusion
While this compound remains a compound with underexplored potential in the realm of antimicrobial therapy, the structural similarities to other bioactive furan derivatives suggest that it warrants further investigation. The methodologies and comparative data presented in this guide offer a starting point for researchers to design and execute studies aimed at elucidating the antimicrobial spectrum and mechanism of action of this compound. Future research should focus on generating robust experimental data to validate its efficacy against a wide range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
A Comparative Analysis of the Biological Activity of Furan Isomers
For Researchers, Scientists, and Drug Development Professionals
Furan and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The position of substituents on the furan ring can profoundly influence their interaction with biological systems, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of key furan isomers, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.
Cytotoxicity: A Tale of Two Methylfurans
While comprehensive comparative studies on the cytotoxicity of simple furan isomers are limited, existing toxicological data provides valuable insights. Both 2-methylfuran and 3-methylfuran have been reported to exhibit toxicity similar to that of their parent compound, furan.[1][2] The International Agency for Research on Cancer (IARC) has classified furan as 'possibly carcinogenic to humans' (Group 2B).[1]
The hepatotoxicity of furan is a primary concern. Studies on 2-methylfuran have also indicated the liver as the primary target organ for its toxic effects.[3]
Table 1: Comparative Cytotoxicity of Furan and its Methylated Isomers
| Compound | Cytotoxicity Profile | Supporting Evidence |
| Furan | Hepatotoxic and a possible human carcinogen (IARC Group 2B).[1] | Induces liver cell necrosis, compensatory cell replication, and tumorigenesis in rodents. |
| 2-Methylfuran | Exhibits toxicity similar to furan, with the liver being the primary target organ. | Studies in rats have shown hepatotoxicity and potential carcinogenicity. |
| 3-Methylfuran | Reported to have a toxicity profile similar to furan. | Specific quantitative cytotoxicity data is limited in publicly available literature. |
Mechanism of Furan-Induced Hepatotoxicity
The hepatotoxicity of furan is primarily mediated by its metabolic activation in the liver. Cytochrome P450 enzymes, particularly CYP2E1, oxidize furan to a highly reactive intermediate, cis-2-butene-1,4-dial. This electrophilic metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and genotoxicity. This cascade of events can result in liver cell necrosis, inflammation, and, with chronic exposure, the development of liver cancer.
Metabolic activation pathway of furan leading to hepatotoxicity.
Hypolipidemic Activity: A Comparative Look at Furoic Acids
Both 2-furoic acid and 3-furoic acid have demonstrated the ability to lower lipid levels in preclinical studies. However, a direct comparison reveals a difference in their potency.
Table 2: Comparative Hypolipidemic Effects of Furoic Acid Isomers in Rodents
| Compound | Dosage | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Animal Model | Reference |
| 2-Furoic Acid | 20 mg/kg/day | ↓ 41% | ↓ 56% | Mice | |
| 20 mg/kg/day | ↓ 50% | ↓ 42% | Rats | ||
| 3-Furoic Acid | Evaluated | Showed hypolipidemic activity | Showed hypolipidemic activity | Mice & Rats |
Note: The study by Hall et al. (1985) indicated that 2-furoic acid was the most potent of the four compounds tested, which included 3-furoic acid, although specific percentage reductions for 3-furoic acid were not provided in the abstract.
Mechanism of Hypolipidemic Action
The hypolipidemic effect of 2-furoic acid is attributed to its ability to inhibit key enzymes involved in fatty acid and cholesterol biosynthesis. By forming its CoA ester, TOFyl-CoA, it can inhibit acetyl-CoA carboxylase, a critical enzyme in fatty acid synthesis. This leads to a decrease in the production of fatty acids and subsequently triglycerides. The reduction in cholesterol levels is linked to the inhibition of enzymes such as acyl CoA cholesterol acyl transferase.
Inhibitory mechanism of 2-furoic acid on lipid biosynthesis.
Other Biological Activities
While direct comparative studies are lacking for simple isomers, the broader class of furan derivatives exhibits a wide range of biological activities.
-
Antimicrobial Activity: Various furan-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown inhibitory effects against Escherichia coli, Staphylococcus aureus, and Candida albicans.
-
Antioxidant Activity: The furan nucleus is a component of many compounds with radical scavenging properties. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Enzyme Inhibition: The furan scaffold is present in numerous enzyme inhibitors, including those targeting HIV protease.
-
Receptor Binding: Furan-containing molecules have been designed to interact with a variety of receptors, including G-protein coupled receptors (GPCRs).
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow of the MTT assay for cytotoxicity testing.
Methodology:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.
In Vivo Hypolipidemic Activity Assay in Rats
This protocol outlines a general procedure for evaluating the hypolipidemic effects of furan isomers in a rat model.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-cholesterol or high-fat diet for a specified period (e.g., 2-6 weeks).
-
Grouping and Treatment: The hyperlipidemic rats are randomly divided into groups: a control group receiving the vehicle, a positive control group receiving a standard hypolipidemic drug (e.g., atorvastatin or fenofibrate), and treatment groups receiving different doses of the furan isomers. The compounds are typically administered orally once daily for several weeks.
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at regular intervals during the treatment period. Serum is separated to measure total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) levels using standard enzymatic kits.
-
Data Analysis: The changes in lipid profiles are compared between the treatment groups and the control groups to determine the hypolipidemic efficacy of the furan isomers.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and kept in the dark.
-
Reaction Mixture: Different concentrations of the furan isomers are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant compound.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. A lower IC50 value signifies higher antioxidant activity.
Conclusion
The biological activity of furan derivatives is highly dependent on the nature and position of their substituents. While direct comparative data for simple isomers is not always available, existing research highlights key differences in their pharmacological profiles. 2-Furoic acid appears to be a more potent hypolipidemic agent than its 3-isomer. In terms of cytotoxicity, 2- and 3-methylfuran are considered to have similar toxicity to the parent furan, a known hepatotoxin. The furan scaffold remains a promising starting point for the development of novel therapeutic agents, and further comparative studies of its isomers are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 2. Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2021, to March 31, 2023 - inspection.canada.ca [inspection.canada.ca]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Biofilm Potential of 2-Dodecylfuran: A Comparative Analysis
For Immediate Release
A deep dive into the anti-biofilm properties of 2-Dodecylfuran reveals a promising alternative to conventional antibiotics in combating biofilm-related infections. This guide offers a comparative analysis of its efficacy against established antibacterial agents, supported by experimental data and detailed methodologies for in vitro validation.
Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to persistent infections and increased antibiotic resistance. The scientific community is in constant search of novel compounds that can effectively inhibit or eradicate these resilient bacterial communities. Furanones, a class of compounds known to interfere with bacterial communication systems, have emerged as potent anti-biofilm agents. This report focuses on the in vitro validation of this compound, a member of the furanone family, and compares its performance with other alternatives.
While specific quantitative data for this compound is the subject of ongoing research, this guide utilizes data from a closely related and well-studied compound, furanone C30, to provide a benchmark for its anti-biofilm capabilities against the opportunistic pathogen Pseudomonas aeruginosa.
Comparative Efficacy: Furanone vs. Conventional Antibiotics
To contextualize the anti-biofilm potential of furanone compounds, their performance was evaluated against commonly used antibiotics: Tobramycin, Ciprofloxacin, and Meropenem. The key metrics for this comparison are the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). MBIC represents the lowest concentration of an agent required to inhibit the formation of a biofilm, while MBEC is the minimum concentration needed to eradicate a pre-formed biofilm.
| Compound | Target Organism | MBIC (µg/mL) | Biofilm Inhibition (%) | MBEC (µg/mL) | Biofilm Eradication (%) |
| Furanone C30 | P. aeruginosa | 256 | 100% | 512 | 92.9% |
| 128 | 92% | 256 | 90% | ||
| - | - | 128 | 83% | ||
| Tobramycin | P. aeruginosa | 16 | 100% | 64 | 98% |
| Ciprofloxacin | P. aeruginosa | 8 | 100% | 64 | 94.2% |
| Meropenem | P. aeruginosa | 16 | 100% | 64 | 83.7% |
Data presented for Furanone C30 is representative of the potential efficacy of this compound and is sourced from a study on furanone C30 against Pseudomonas aeruginosa.[1][2][3]
The data indicates that while conventional antibiotics exhibit lower MBIC and MBEC values, furanone compounds are capable of achieving complete biofilm inhibition and significant eradication at higher concentrations.[1][2] This suggests a different mechanism of action and highlights their potential as an alternative or adjunctive therapy.
Mechanism of Action: Disrupting Bacterial Communication
Furanones, including this compound, primarily exert their anti-biofilm effects by interfering with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Pseudomonas aeruginosa, two key QS systems, las and rhl, regulate the production of virulence factors and biofilm formation.
Furanones are structural mimics of the natural signaling molecules (acyl-homoserine lactones or AHLs) used in QS. By binding to the signal receptors (e.g., LasR and RhlR), they can competitively inhibit the activation of QS-regulated genes, thereby preventing the cascade of events that leads to mature biofilm formation.
Experimental Protocols for In Vitro Validation
The following are detailed methodologies for the key experiments used to generate the comparative data.
Biofilm Inhibition and Eradication Assays
A standard method to quantify biofilm inhibition and eradication is the crystal violet staining assay.
1. Biofilm Formation (Inhibition Assay):
-
Prepare a bacterial suspension of P. aeruginosa in a suitable growth medium (e.g., Tryptic Soy Broth - TSB).
-
In a 96-well microtiter plate, add the bacterial suspension to each well.
-
Introduce serial dilutions of this compound (or other test compounds) to the wells. Include control wells with no compound.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
2. Treatment of Pre-formed Biofilms (Eradication Assay):
-
Follow the biofilm formation protocol without the addition of test compounds.
-
After incubation, carefully remove the planktonic bacteria (unattached cells) from the wells.
-
Wash the wells gently with a sterile phosphate-buffered saline (PBS) solution.
-
Add fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
3. Quantification with Crystal Violet:
-
Following the respective incubation periods, discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms by adding methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding a 0.1% crystal violet solution to each well for 10-15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Metabolic Activity Assay (MTT Assay)
To assess the viability of the bacterial cells within the biofilm after treatment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells.
-
Following the treatment period in either the inhibition or eradication assay, remove the medium from the wells.
-
Add a solution of MTT in a suitable buffer (e.g., PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active bacteria will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells.
Conclusion
The in vitro evidence for furanone compounds, represented here by furanone C30, demonstrates a potent ability to inhibit biofilm formation and eradicate established biofilms, albeit at higher concentrations than some conventional antibiotics. The primary mechanism of action through the disruption of quorum sensing pathways presents a significant advantage, as it targets bacterial virulence rather than viability, potentially reducing the selective pressure for resistance development. This compound, as a member of this promising class of molecules, warrants further direct investigation to fully elucidate its anti-biofilm capabilities. The detailed experimental protocols provided herein offer a standardized framework for researchers and drug development professionals to conduct such validation studies.
References
Head-to-head comparison of different 2-alkylfuran synthesis methods
The synthesis of 2-alkylfurans, a class of valuable bio-based platform chemicals and fuel additives, has been approached through a variety of chemical strategies. The optimal method often depends on the desired alkyl chain length, available starting materials, and required reaction conditions. This guide provides a head-to-head comparison of the most prominent synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthesis Strategies at a Glance
The primary routes for synthesizing 2-alkylfurans can be broadly categorized into four main strategies:
-
Catalytic Upgrading of Biomass-Derived Furfural: This two-step approach involves the initial conversion of furfural to 2-methylfuran, which is then subjected to a hydroxyalkylation/alkylation (HAA) reaction with various aldehydes and ketones to extend the alkyl chain.
-
Friedel-Crafts Acylation of Furans: This classic electrophilic aromatic substitution reaction introduces an acyl group onto the furan ring, which can be subsequently reduced to an alkyl group.
-
Palladium-Catalyzed Direct C-H Alkylation: A modern cross-coupling approach that directly forms a C-C bond between the furan ring and an alkyl halide, offering high atom economy.
-
Copper-Catalyzed Cycloisomerization of Alkynyl Ketones: This method constructs the furan ring itself from acyclic precursors, providing access to a wide range of substituted furans.
The following diagram illustrates the general workflow for selecting a suitable synthesis method based on common starting materials and desired product complexity.
Figure 1. General workflow for selecting a 2-alkylfuran synthesis method.
Quantitative Comparison of Synthesis Methods
The following tables summarize key quantitative data for each of the major synthesis methods, allowing for a direct comparison of their performance and reaction conditions.
Table 1: Catalytic Upgrading of Biomass-Derived Furfural via HAA
| Catalyst | Aldehyde/Ketone | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nafion-212 | Furfural | 60 | 6 | 95 (selectivity to C15 precursor) | [1] |
| Amberlyst-15 | Butanal | 50 | 5 | 90 (conversion of butanal) | [2] |
| Sulfonic acid functionalized carbon | Furfural | 60 | - | 83 (of C15 precursor) | [1] |
| [Fe3O4@SiO2-Pr-Py-H][2HSO42−] | Formaldehyde | 65 | 3 | 86 | [1] |
| Niobic Acid (NAC400) | Furfural | 120 | 4 | 90 (of C15 precursor) | [3] |
| H-Y Zeolite | Furfural | 140 | 0.33 | 94 (of C15 precursor) |
Table 2: Friedel-Crafts Acylation of Furan
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chromium-exchanged DTP on K-10 | Acetic anhydride | 100 | 2 | 88 (conversion), 100 (selectivity) | |
| Ytterbium(III) trifluoromethanesulfonate | Acetic anhydride | Room Temp | 0.5 | 95 | |
| Hafnium(IV) trifluoromethanesulfonate | Acetic anhydride | Room Temp | 1 | 98 |
Table 3: Palladium-Catalyzed Direct C-H Alkylation of Furans
| Furan Substrate | Alkyl Iodide | Catalyst / Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl furan-2-carboxylate | 4-iodotetrahydro-2H-pyran | Pd(PPh3)4 / Xantphos | 110 | 48 | 74 | |
| 2-Acetylfuran | Iodocyclohexane | Pd(PPh3)4 / Xantphos | 110 | 48 | 78 | |
| 2-Phenylfuran | 4-iodotetrahydro-2H-pyran | Pd(PPh3)4 / Xantphos | 110 | 48 | 72 | |
| Benzofuran | 4-iodotetrahydro-2H-pyran | Pd(PPh3)4 / Xantphos | 110 | 48 | 68 |
Table 4: Copper-Catalyzed Cycloisomerization of Alkynyl Ketones
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-2-propyn-1-one | CuI | Dioxane | 100 | 12 | 85 | |
| 1-Cyclohexyl-2-propyn-1-one | CuI | Dioxane | 100 | 12 | 82 | |
| 4-Phenyl-3-butyn-2-one | CuI | Dioxane | 100 | 12 | 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 2-Methylfuran via Catalytic Hydrogenation of Furfural
This protocol is adapted from a procedure using a Co/CoOx catalyst.
Catalyst Preparation:
-
A solution of cobalt nitrate (60 mmol) and ammonium carbonate (69 mmol) in distilled water is prepared.
-
The ammonium carbonate solution is added to the cobalt nitrate solution at 60 °C and stirred for 1 h.
-
The resulting precipitate is aged at room temperature for 12 h, then filtered, washed with distilled water, and dried at 100 °C overnight.
-
The dried solid is calcined in air at 450 °C for 4 h to obtain the Co/CoOx precursor.
-
The precursor is reduced in a 10% H2/N2 flow at 300 °C for 2 h prior to the reaction.
Hydrogenation Reaction:
-
In a high-pressure reactor, add furfural (2 g), isopropyl alcohol (40 mL), and the pre-reduced Co/CoOx catalyst (200 mg).
-
Seal the reactor and purge three times with N2, followed by purging with H2.
-
Pressurize the reactor with H2 to 2 MPa.
-
Heat the reactor to 170 °C with stirring (700 rpm) and maintain for 2 h.
-
After the reaction, cool the reactor to room temperature, vent the H2, and analyze the product mixture by gas chromatography. A yield of up to 73% of 2-methylfuran can be achieved with the addition of a minimal amount of hydroquinone as a stabilizer.
Protocol 2: Hydroxyalkylation/Alkylation (HAA) of 2-Methylfuran with Furfural
This protocol is based on the use of a solid acid catalyst, Niobic Acid.
Catalyst Preparation (NAC400):
-
Niobic acid hydrate is calcined at 400 °C for 2 h in a muffle furnace.
HAA Reaction:
-
To a sealed reactor, add 2-methylfuran (10 mmol), furfural (5 mmol), and the NAC400 catalyst (50 mg).
-
Heat the solvent-free mixture to 120 °C and stir for 4 h.
-
After the reaction, cool the mixture, dilute with an appropriate solvent (e.g., ethyl acetate), and filter to remove the catalyst.
-
The product, a C15 fuel precursor, can be analyzed by GC-MS. A yield of up to 90% can be obtained under these conditions.
Protocol 3: Palladium-Catalyzed α-Alkylation of Methyl Furan-2-carboxylate
This procedure is adapted from a method utilizing a Pd(PPh3)4/Xantphos catalytic system.
Reaction Setup:
-
To an oven-dried Schlenk tube, add methyl furan-2-carboxylate (0.3 mmol, 1.0 equiv), Pd(PPh3)4 (10 mol%), Xantphos (20 mol%), and Cs2CO3 (0.6 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add trifluorotoluene (PhCF3, 5 mL) and 4-iodotetrahydro-2H-pyran (0.9 mmol, 3.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 48 h.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated furan. A yield of 74% has been reported for this specific transformation.
Protocol 4: CuI-Catalyzed Cycloisomerization of 1-Phenyl-2-propyn-1-one
This protocol describes a general procedure for the synthesis of 2-substituted furans from alkynyl ketones.
Reaction Procedure:
-
To a solution of 1-phenyl-2-propyn-1-one (1 mmol) in anhydrous dioxane (5 mL), add CuI (0.1 mmol, 10 mol%).
-
Heat the reaction mixture at 100 °C for 12 h under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-phenylfuran. An 85% yield is reported for this reaction.
Concluding Remarks
The synthesis of 2-alkylfurans can be achieved through various effective methods, each with its own advantages and limitations. The catalytic upgrading of furfural is a promising route for the production of bio-based fuels and chemicals, leveraging renewable feedstocks. Friedel-Crafts acylation offers a traditional and often high-yielding approach, particularly when followed by reduction. For more complex and functionalized molecules, modern methods like palladium-catalyzed C-H alkylation provide excellent functional group tolerance and regioselectivity. Finally, the copper-catalyzed cycloisomerization of alkynyl ketones is a powerful tool for the de novo synthesis of the furan ring system. The choice of method will ultimately be guided by the specific target molecule, available starting materials, and the desired scale of the reaction. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
Cross-Validation of Analytical Techniques for 2-Dodecylfuran Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of impurities and novel chemical entities is paramount. 2-Dodecylfuran, a long-chain alkylfuran, presents unique analytical challenges due to its likely volatility and lipophilicity. This guide provides an objective comparison of two primary analytical techniques for the detection and quantification of this compound: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring data integrity in research and development. This document outlines the experimental protocols and performance data to aid in the selection of the most suitable technique for specific analytical needs.
Comparative Analysis of Analytical Method Performance
The choice between HS-GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of the study (qualitative vs. quantitative). The following table summarizes the key performance parameters for each method. It is important to note that these values are representative and may vary based on the specific instrumentation and sample matrix.
| Validation Parameter | HS-GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 15 ng/mL |
| Accuracy (Recovery %) | 92-108% | 95-105% |
| Precision (RSD %) | < 7% | < 5% |
Experimental Protocols
Detailed methodologies for the HS-GC-MS and HPLC analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and instrumentation.
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a highly sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. This method minimizes sample preparation and reduces matrix interference by analyzing the vapor phase in equilibrium with the sample.
Sample Preparation:
-
Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
For solid or semi-solid matrices, add 5 mL of a saturated sodium chloride solution to facilitate the release of this compound into the headspace.
-
Add an appropriate internal standard (e.g., d4-2-dodecylfuran) for accurate quantification.
-
Immediately seal the vial with a PTFE-faced septum and aluminum cap.
Instrumentation and Conditions:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL (splitless injection)
-
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 81, 95, 236) for enhanced sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a non-polar analyte like this compound, a reversed-phase method is most appropriate.
Sample Preparation:
-
Accurately weigh a representative portion of the sample.
-
Extract this compound using a suitable organic solvent such as acetonitrile or methanol. Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 70% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV detector at 220 nm.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the analysis of this compound using either HS-GC-MS or HPLC. The initial sample handling steps are common, followed by technique-specific preparation and analysis.
Caption: General analytical workflow for this compound detection.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of furan derivatives. Due to a lack of specific experimental data for 2-Dodecylfuran in the reviewed literature, this guide focuses on the known cytotoxic mechanisms of the furan chemical class and presents data from structurally related compounds to offer a valuable frame of reference.
The furan moiety is a common scaffold in medicinal chemistry, but its potential for cytotoxicity necessitates a thorough evaluation in drug development. The toxicity of many furan-containing compounds is often linked to their metabolic activation into reactive intermediates.
General Mechanism of Furan-Induced Cytotoxicity
The primary mechanism of cytotoxicity for many furan derivatives involves metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This process transforms the furan ring into a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA). This electrophilic metabolite can then form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, genotoxicity, and ultimately, cell death through apoptosis.
Comparative Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 4 (a pyridine carbohydrazide derivative) [1] | MCF-7 (Breast) | 4.06[1] |
| Compound 7 (a N-phenyl triazinone derivative) [1] | MCF-7 (Breast) | 2.96[1] |
| A Furan-containing Compound [1] | NCI-H460 (Lung) | 0.0029 |
| Furopyrimidine 7b | A549 (Lung) | 6.66 |
| Furopyrimidine 7b | HT-29 (Colon) | 8.51 |
| 2-methoxyfuranodiene (CM1) | HepG2 (Liver) | 3.6 |
| 2-methoxyfuranodiene (CM1) | MCF-7 (Breast) | 4.4 |
| 2-acetoxyfuranodiene (CM2) | HepG2 (Liver) | 3.6 |
| 2-acetoxyfuranodiene (CM2) | MCF-7 (Breast) | 4.4 |
Experimental Protocols
The evaluation of the cytotoxic properties of the furan-based derivatives mentioned in this guide predominantly utilizes the MTT assay.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of this formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of furan derivatives using the MTT assay.
Signaling Pathway for Furan-Induced Apoptosis
Some furan derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This process often involves the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.
Caption: A simplified diagram of a potential signaling pathway for furan-induced apoptosis.
Logical Relationship of Furan Cytotoxicity
The cytotoxic effect of furan compounds is dependent on a series of events, starting from metabolic activation to the ultimate cellular response.
Caption: The logical progression from metabolic activation to cytotoxic outcomes for furan compounds.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
